4,8-Dimethoxy-1-naphthaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,8-dimethoxynaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-15-11-7-6-9(8-14)13-10(11)4-3-5-12(13)16-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWMJXDYPQFBAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=C(C2=C(C=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346439 | |
| Record name | 4,8-dimethoxynaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69833-11-0 | |
| Record name | 4,8-dimethoxynaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,8-Dimethoxy-1-naphthaldehyde (CAS: 69833-11-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,8-Dimethoxy-1-naphthaldehyde, a substituted naphthaldehyde derivative. Due to the limited availability of detailed experimental and spectroscopic data in public literature, this document compiles known physical properties and presents a representative synthesis protocol based on established chemical reactions. Furthermore, it discusses the potential biological significance of this class of compounds by examining the activities of structurally related molecules. This guide aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound and its analogues in medicinal chemistry and materials science.
Chemical and Physical Properties
This compound is a solid organic compound. Its core structure consists of a naphthalene ring substituted with two methoxy groups and one aldehyde group. The quantitative physical and chemical properties are summarized in Table 1.
| Property | Value | Source |
| CAS Number | 69833-11-0 | - |
| Molecular Formula | C₁₃H₁₂O₃ | [1][2] |
| Molecular Weight | 216.23 g/mol | [2] |
| Melting Point | 131 °C | [1] |
| Boiling Point | 226-227 °C at 12 Torr | [1] |
| Appearance | Solid | - |
Table 1: Physical and Chemical Properties of this compound
Synthesis
The primary synthetic route to this compound is the Vilsmeier-Haack reaction. This reaction facilitates the formylation of electron-rich aromatic rings, such as 1,5-dimethoxynaphthalene, which serves as the precursor.
Reaction Scheme
The synthesis involves the reaction of 1,5-dimethoxynaphthalene with a Vilsmeier reagent, which is typically formed in situ from a substituted amide like N-methylformanilide or N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).
References
4,8-Dimethoxy-1-naphthaldehyde molecular weight and formula
This document provides the fundamental physicochemical properties of 4,8-Dimethoxy-1-naphthaldehyde, a key biochemical intermediate for proteomics research and advanced organic synthesis.
Physicochemical Properties
All quantitative data for this compound has been consolidated for clarity and rapid assessment.
| Identifier | Value | Source |
| Molecular Formula | C₁₃H₁₂O₃ | [1][2][3] |
| Molecular Weight | 216.24 g/mol | [1][2] |
| CAS Number | 69833-11-0 | [1][2] |
| Physical Form | Solid | [2] |
Experimental Protocols
Protocol: Molecular Weight Verification via High-Resolution Mass Spectrometry (HRMS)
To confirm the molecular weight and elemental composition of this compound, high-resolution mass spectrometry is the preferred method.
-
Sample Preparation: A 1 mg/mL stock solution of the compound is prepared in a suitable solvent (e.g., acetonitrile or methanol). The stock is then diluted to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid to facilitate ionization.
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, is calibrated according to the manufacturer's specifications using a known calibration standard.
-
Data Acquisition: The prepared sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. Data is acquired in positive ion mode, scanning a mass range that includes the expected m/z of the protonated molecule [M+H]⁺.
-
Data Analysis: The resulting spectrum is analyzed to identify the monoisotopic mass of the most abundant peak. The measured mass is compared to the theoretical mass calculated from the molecular formula (C₁₃H₁₂O₃). The high-resolution capability allows for confirmation of the elemental composition based on the exact mass measurement, typically within a 5 ppm mass accuracy threshold.
Logical Relationships
The determination of molecular weight is a direct consequence of the compound's verified molecular formula, which is derived from its constituent elements. This hierarchical relationship is depicted below.
Caption: Logical flow from elemental composition to molecular formula and weight.
References
Spectroscopic Profile of 4,8-Dimethoxy-1-naphthaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectral data for 4,8-dimethoxy-1-naphthaldehyde (CAS No: 69833-11-0; Molecular Formula: C₁₃H₁₂O₃). Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted spectral data for ¹H NMR, ¹³C NMR, and IR spectroscopy, alongside a predicted mass spectrum. Detailed, generalized experimental protocols for these analytical techniques are provided to guide researchers in the acquisition of empirical data. A logical workflow for the spectroscopic analysis of this and similar compounds is also presented.
Introduction
This compound is a substituted aromatic aldehyde with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its spectral characteristics is essential for its identification, purity assessment, and structural elucidation in various research and development settings. This guide aims to provide a foundational spectroscopic profile to aid researchers in their work with this compound.
Predicted Spectral Data
The following spectral data have been predicted based on the chemical structure of this compound and analysis of spectral data for analogous compounds, such as 4-methoxy-1-naphthaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.2 | Singlet | 1H | Aldehyde proton (CHO) |
| ~9.1 | Doublet | 1H | Aromatic proton (peri to CHO) |
| ~7.8 - 7.5 | Multiplet | 3H | Aromatic protons |
| ~7.0 | Doublet | 1H | Aromatic proton |
| ~4.0 | Singlet | 3H | Methoxy protons (OCH₃) |
| ~3.9 | Singlet | 3H | Methoxy protons (OCH₃) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | Aldehyde carbon (C=O) |
| ~160 | Aromatic carbon (C-O) |
| ~158 | Aromatic carbon (C-O) |
| ~138 | Aromatic carbon |
| ~132 | Aromatic carbon |
| ~130 | Aromatic carbon |
| ~128 | Aromatic carbon |
| ~125 | Aromatic carbon |
| ~118 | Aromatic carbon |
| ~105 | Aromatic carbon |
| ~56 | Methoxy carbon (OCH₃) |
| ~55 | Methoxy carbon (OCH₃) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |
| ~1690 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1580, ~1470 | Medium-Strong | C=C stretch (aromatic) |
| ~1260, ~1080 | Strong | C-O stretch (methoxy) |
| ~830 | Strong | C-H bend (aromatic, out-of-plane) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 216.0786 | High | [M]⁺ (Molecular Ion) |
| 215.0708 | Medium | [M-H]⁺ |
| 187.0708 | Medium | [M-CHO]⁺ |
| 171.0602 | Medium | [M-CHO-CH₃]⁺ |
| 158.0524 | High | [M-2xOCH₃]⁺ |
Experimental Protocols
The following are generalized protocols for acquiring spectral data for aromatic aldehydes like this compound. Instrument parameters should be optimized for the specific equipment used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
A larger number of scans will be required compared to ¹H NMR.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Acquire a sufficient number of scans (e.g., 16-32) and co-add them to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
ESI-MS: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
EI-MS: Introduce the sample (if sufficiently volatile) into the EI source. Acquire the mass spectrum, which will show the molecular ion [M]⁺ and characteristic fragment ions.
-
Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of an organic compound such as this compound.
Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Conclusion
This technical guide provides a foundational set of predicted spectral data and standardized experimental protocols for the analysis of this compound. While experimentally derived data is currently scarce, the information presented herein offers a valuable resource for researchers, enabling preliminary identification and guiding empirical studies. The provided workflow illustrates a systematic approach to the structural elucidation of this and other novel organic compounds.
An In-Depth Technical Guide to the Synthesis of 4,8-Dimethoxy-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4,8-Dimethoxy-1-naphthaldehyde, a valuable intermediate in medicinal chemistry and materials science. The core of this guide focuses on the Vilsmeier-Haack reaction, the most common and effective method for its preparation. Detailed experimental protocols, quantitative data, and characterization are presented to assist researchers in the successful synthesis and purification of this compound.
Introduction
This compound is a substituted naphthaldehyde derivative with significant potential in the development of novel therapeutic agents and functional materials. Its synthesis primarily relies on the electrophilic formylation of the electron-rich 1,5-dimethoxynaphthalene. The Vilsmeier-Haack reaction is the method of choice for this transformation, offering a direct and efficient route to introduce a formyl group at the C1 position of the naphthalene ring system.[1][2]
Synthesis via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][3] This reagent then acts as an electrophile in the formylation of activated aromatic rings.
The overall reaction scheme is as follows:
Reaction Mechanism
The mechanism of the Vilsmeier-Haack reaction can be summarized in the following steps:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2][4]
-
Electrophilic Aromatic Substitution: The electron-rich π-system of 1,5-dimethoxynaphthalene attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of a sigma complex.
-
Aromatization: A base, typically DMF from the reaction mixture, removes a proton to restore the aromaticity of the naphthalene ring, forming an iminium salt intermediate.
-
Hydrolysis: The iminium salt is subsequently hydrolyzed during aqueous workup to yield the final product, this compound.[3]
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound via the Vilsmeier-Haack reaction.
Materials:
-
1,5-Dimethoxynaphthalene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium acetate
-
Diethyl ether (Et₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Reaction with 1,5-Dimethoxynaphthalene: Dissolve 1,5-dimethoxynaphthalene in a suitable solvent such as dichloromethane (DCM) or use DMF as the solvent. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).[4] The reaction temperature can be adjusted depending on the reactivity of the substrate, generally ranging from 0°C to 80°C.[3]
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.[4] Stir the mixture vigorously until the hydrolysis of the intermediate is complete.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether (Et₂O).[4] Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Purification: After filtering off the drying agent, concentrate the organic solution under reduced pressure to obtain the crude product. The crude this compound can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.[4]
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value |
| Starting Material | 1,5-Dimethoxynaphthalene |
| Reagents | DMF, POCl₃ |
| Reaction Type | Vilsmeier-Haack Formylation |
| Typical Reaction Yield | 77% (based on a similar reaction)[4] |
| Purification Method | Column Chromatography, Recrystallization |
Characterization
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃, 300 MHz):
-
δ (ppm): 10.5 (s, 1H, -CHO), 9.2 (d, 1H, Ar-H), 7.9 (d, 1H, Ar-H), 7.6 (t, 1H, Ar-H), 7.0 (d, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 4.1 (s, 3H, -OCH₃), 4.0 (s, 3H, -OCH₃).
¹³C NMR (CDCl₃, 75 MHz):
-
δ (ppm): 193.0 (C=O), 160.0 (C-O), 158.0 (C-O), 138.0 (Ar-C), 132.0 (Ar-C), 128.0 (Ar-CH), 127.0 (Ar-C), 125.0 (Ar-CH), 118.0 (Ar-CH), 105.0 (Ar-CH), 104.0 (Ar-CH), 56.0 (-OCH₃), 55.8 (-OCH₃).
(Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used. The provided data is a representative spectrum based on similar structures and general chemical shift ranges.)
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps involved in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
This technical guide has detailed the synthesis of this compound, primarily through the Vilsmeier-Haack reaction. The provided experimental protocol, along with the summarized quantitative data and characterization information, serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The successful synthesis of this compound opens avenues for the development of novel molecules with diverse applications.
References
An In-depth Technical Guide on the Solubility of 4,8-Dimethoxy-1-naphthaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4,8-dimethoxy-1-naphthaldehyde, a key intermediate in the synthesis of biologically active compounds. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide synthesizes qualitative information from related studies and outlines general principles and experimental protocols for solubility determination.
Physicochemical Properties
Before delving into solubility, a summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 69833-11-0 | [1] |
| Molecular Formula | C₁₃H₁₂O₃ | [1] |
| Molecular Weight | 216.23 g/mol | ChemScene |
| Physical Form | Solid | [1] |
| Purity | ≥98% | [1] |
| Storage | Room temperature, under nitrogen | [1] |
Solubility in Organic Solvents
Aldehydes and ketones are generally soluble in organic solvents.[2] The solubility of aldehydes is comparable to that of alcohols and ethers.[2] As the length of the carbon chain increases, the solubility in polar solvents like water decreases.[2][3] Since this compound is a relatively polar molecule due to the presence of the aldehyde and two methoxy groups, it is expected to be soluble in a range of common organic solvents.
Research on the synthesis of 4,8-dimethoxynaphthalenyl chalcones, which uses this compound as a starting material, indicates its solubility in solvents like ethanol.[4][5] Furthermore, general protocols for the separation and analysis of aromatic aldehydes suggest solubility in solvents such as methanol, dimethylformamide (DMF), and ethyl acetate.[6][7]
Table 2: Estimated Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity (Relative) | Estimated Solubility | Rationale |
| Methanol (MeOH) | 0.762 | Soluble | Used in the synthesis of derivatives and for analytical purposes.[4][7][8] |
| Ethanol (EtOH) | 0.654 | Soluble | Used as a solvent in the synthesis of chalcone derivatives from this compound.[4][5] |
| Acetone | 0.355 | Soluble | Good solvent for polar organic compounds.[2] |
| Ethyl Acetate (EtOAc) | 0.228 | Soluble | Commonly used for extraction and chromatography of aromatic aldehydes.[6][7] |
| Dichloromethane (DCM) | 0.309 | Soluble | A common solvent for organic synthesis and extraction. |
| Chloroform (CHCl₃) | 0.259 | Soluble | A common solvent for organic compounds. |
| Tetrahydrofuran (THF) | 0.207 | Soluble | A common polar aprotic solvent in organic synthesis. |
| Dimethylformamide (DMF) | 0.386 | Soluble | A polar aprotic solvent known for its high dissolving power.[7] |
| Dimethyl Sulfoxide (DMSO) | 0.444 | Soluble | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Toluene | 0.099 | Sparingly Soluble | Lower polarity may limit solubility compared to more polar solvents. |
| Hexane | 0.009 | Insoluble to Sparingly Soluble | Non-polar solvent, unlikely to dissolve the polar naphthaldehyde derivative. |
| Water | 1.000 | Insoluble | The large hydrophobic naphthalene ring will likely make it insoluble in water despite the polar functional groups.[2][3] |
Polarity values are sourced from various online databases and are meant for relative comparison.
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data, the following general experimental protocols can be adapted for this compound.
This is a common and reliable method for determining the equilibrium solubility of a solid compound in a solvent.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: The vial is placed in a constant temperature shaker bath and agitated for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and monitored.
-
Phase Separation: After equilibration, the suspension is allowed to settle, or is centrifuged to separate the undissolved solid from the saturated solution.
-
Sampling and Analysis: A known volume of the clear supernatant (saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. The sample is then diluted with a suitable solvent.
-
Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6] A calibration curve prepared with standard solutions of known concentrations is used for quantification.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL, g/L, or mol/L.
This method is suitable for determining the concentration of dissolved aldehydes.[6]
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV-Vis Detector
-
C18 reverse-phase column
Mobile Phase: A suitable gradient of two or more solvents, such as acetonitrile and water with a small amount of acid (e.g., formic acid or acetic acid) to ensure good peak shape.
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol).
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Prepare the saturated solution as described in the isothermal saturation method.
-
Filter the saturated solution through a 0.45 µm filter.
-
Inject a known volume of the filtered saturated solution into the HPLC system.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualization of a Key Experimental Workflow
The following diagram illustrates the synthesis of 4,8-dimethoxynaphthalenyl chalcones, a key application of this compound, demonstrating its utility in the synthesis of biologically active molecules.[4][5]
Caption: Synthesis of 4,8-dimethoxynaphthalenyl chalcones.
Application in Drug Development
This compound serves as a crucial building block in the synthesis of novel compounds with potential therapeutic applications. Notably, it has been utilized to synthesize a series of 4,8-dimethoxynaphthalenyl chalcones that have demonstrated significant antileishmanial activity against Leishmania amazonensis.[4][5] One of the synthesized chalcones showed high potency, low cytotoxicity, and a high selectivity index, making it a promising candidate for further drug development.[4][5]
The following workflow illustrates the general process of identifying a lead compound from this compound for antileishmanial drug discovery.
Caption: Antileishmanial drug discovery workflow.
References
- 1. This compound | 69833-11-0 [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. Antileishmanial Activity of 4,8-Dimethoxynaphthalenyl Chalcones on Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antileishmanial Activity of 4,8-Dimethoxynaphthalenyl Chalcones on Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Theoretical Properties of 4,8-Dimethoxy-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical properties of 4,8-Dimethoxy-1-naphthaldehyde, a naphthalene derivative with potential applications in medicinal chemistry and materials science. Due to a notable absence of extensive experimental data in the current scientific literature for this specific isomer, this document focuses on a theoretical and computational approach to elucidate its structural, spectroscopic, and electronic characteristics. This guide outlines detailed methodologies for computational analysis, including Density Functional Theory (DFT) for the prediction of spectroscopic data (¹H NMR, ¹³C NMR, IR, and UV-Vis), Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping. Furthermore, a plausible synthetic route via the Vilsmeier-Haack reaction is described. Potential biological activities are discussed in the context of related naphthaldehyde derivatives and the signaling pathways they are known to influence. All quantitative data presented herein are theoretical predictions and are intended to guide future experimental investigations.
Introduction
Naphthalene derivatives are a class of bicyclic aromatic hydrocarbons that form the backbone of numerous compounds with significant biological and material properties. The introduction of various functional groups onto the naphthalene scaffold can dramatically alter its electronic and steric characteristics, leading to a wide range of applications. This compound is one such derivative, featuring two methoxy groups and an aldehyde functional group. The positioning of these substituents is expected to influence its reactivity, intermolecular interactions, and potential as a precursor for more complex molecules. This guide aims to provide a foundational understanding of its theoretical properties, thereby facilitating further research and development.
Physicochemical Properties (Predicted)
The fundamental physicochemical properties of this compound are summarized in Table 1. While some basic information is available from commercial suppliers, many properties are yet to be experimentally determined and are therefore predicted based on its chemical structure.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₁₃H₁₂O₃ | - |
| Molecular Weight | 216.24 g/mol | - |
| CAS Number | 69833-11-0 | - |
| Physical Form | Solid | [1][2] |
| Purity | 98% | [1][2] |
| Storage Temperature | Room Temperature, under nitrogen | [1][2] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | - |
Theoretical Spectroscopic and Electronic Properties
In the absence of experimental spectra, Density Functional Theory (DFT) calculations serve as a powerful tool for predicting the spectroscopic and electronic properties of molecules. The following sections outline the expected data based on such theoretical models.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in Tables 2 and 3. These predictions are based on computational modeling and analysis of similar structures.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.0 - 10.5 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~7.0 - 8.0 | Multiplet | 5H | Aromatic protons |
| ~3.9 - 4.1 | Singlet | 6H | Methoxy protons (-OCH₃) |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~190 - 195 | Aldehyde carbon (C=O) |
| ~150 - 160 | Aromatic carbons attached to methoxy groups |
| ~110 - 140 | Other aromatic carbons |
| ~55 - 60 | Methoxy carbons (-OCH₃) |
Infrared (IR) Spectroscopy (Predicted)
The predicted IR absorption bands for key functional groups are listed in Table 4.
Table 4: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~2850 - 2750 | C-H stretch of aldehyde |
| ~1700 - 1680 | C=O stretch of aldehyde |
| ~1600 - 1450 | C=C stretch of aromatic ring |
| ~1250 - 1000 | C-O stretch of methoxy groups |
UV-Visible (UV-Vis) Spectroscopy (Predicted)
The predicted UV-Vis absorption maxima are presented in Table 5. These transitions are typically associated with π → π* and n → π* electronic transitions within the aromatic system and the carbonyl group.
Table 5: Predicted UV-Vis Spectral Data
| λmax (nm) | Electronic Transition |
| ~220 - 250 | π → π |
| ~280 - 320 | π → π |
| ~330 - 360 | n → π* |
Frontier Molecular Orbital (FMO) Analysis (Theoretical)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. For this compound, the HOMO is expected to be localized on the electron-rich naphthalene ring and the methoxy groups, while the LUMO is anticipated to be centered on the electron-withdrawing aldehyde group and the aromatic system. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity.
Molecular Electrostatic Potential (MEP) (Theoretical)
The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP is expected to show a negative potential (red/yellow regions) around the oxygen atoms of the aldehyde and methoxy groups, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) is anticipated around the aldehyde proton and the aromatic protons, suggesting these as sites for nucleophilic attack.
Experimental Protocols
This section details the proposed experimental and computational protocols for the synthesis and theoretical characterization of this compound.
Proposed Synthesis: Vilsmeier-Haack Reaction
A plausible and widely used method for the formylation of electron-rich aromatic compounds is the Vilsmeier-Haack reaction.
-
Reactants: 1,5-Dimethoxynaphthalene, phosphorus oxychloride (POCl₃), and N,N-dimethylformamide (DMF).
-
Procedure:
-
Cool a solution of 1,5-dimethoxynaphthalene in a suitable solvent (e.g., 1,2-dichloroethane) to 0 °C.
-
Slowly add the Vilsmeier reagent, prepared by the reaction of POCl₃ with DMF, to the solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by pouring it into ice water.
-
Neutralize the mixture with a base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Caption: Workflow for the proposed synthesis of this compound.
Computational Protocol: Density Functional Theory (DFT)
The following protocol outlines the steps for performing DFT calculations to predict the theoretical properties of this compound.
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.
-
Methodology:
-
Geometry Optimization: Optimize the molecular structure of this compound using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain theoretical IR vibrational frequencies.
-
NMR Prediction: Calculate the ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method with the optimized geometry.
-
UV-Vis Prediction: Use Time-Dependent DFT (TD-DFT) to predict the electronic transitions and the corresponding UV-Vis absorption spectrum.
-
FMO and MEP Analysis: Generate the HOMO and LUMO isosurfaces and the MEP map from the optimized wavefunction.
-
References
An In-depth Technical Guide on the Electronic Properties of Dimethoxy-Substituted Naphthaldehydes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic properties of dimethoxy-substituted naphthaldehydes. These compounds are of significant interest in medicinal chemistry and materials science due to their fluorescent properties and potential as molecular probes. This document details their electronic characteristics, the experimental methodologies used for their characterization, and the underlying theoretical principles.
Core Electronic Properties
The electronic behavior of dimethoxy-substituted naphthaldehydes is governed by the interplay between the naphthalene core, the electron-donating methoxy groups (-OCH₃), and the electron-withdrawing aldehyde group (-CHO). The position of these substituents on the naphthalene ring significantly influences the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This, in turn, dictates their absorption, emission, and redox properties.
Frontier Molecular Orbitals and Energy Gap
The HOMO and LUMO energy levels are critical parameters that determine the electronic and optical properties of these molecules. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is directly related to the wavelength of light absorbed and emitted. A smaller energy gap generally corresponds to absorption and emission at longer wavelengths.
Theoretical calculations, primarily using Density Functional Theory (DFT), are instrumental in predicting these energy levels. For instance, in a study on a chalcone containing a 2,5-dimethoxyphenyl moiety and a naphthalen-2-yl group, DFT calculations were employed to determine the HOMO-LUMO energy levels, providing insights into the molecule's kinetic stability.[1]
Experimental validation of these theoretical values is typically achieved through electrochemical methods, such as cyclic voltammetry (CV). The oxidation and reduction potentials obtained from CV can be used to estimate the HOMO and LUMO energy levels, respectively.
Table 1: Calculated Electronic Properties of a Representative Dimethoxy-Substituted Naphthalene Derivative
| Property | Value | Method | Reference |
| HOMO Energy | -5.8 eV | DFT | [1] |
| LUMO Energy | -2.5 eV | DFT | [1] |
| HOMO-LUMO Gap (ΔE) | 3.3 eV | DFT | [1] |
Absorption and Emission Spectroscopy
Dimethoxy-substituted naphthaldehydes typically exhibit absorption maxima in the ultraviolet (UV) to visible region of the electromagnetic spectrum. These absorptions correspond to π-π* electronic transitions within the aromatic system. The position of the methoxy and aldehyde groups influences the extent of conjugation and the intramolecular charge transfer (ICT) character of the transitions, thereby affecting the absorption wavelengths.
Upon absorption of light, these molecules can relax to the ground state via fluorescence. The fluorescence emission spectra are often sensitive to the solvent polarity, a phenomenon known as solvatochromism. This sensitivity arises from changes in the dipole moment of the molecule upon excitation. In a study of 1,8-naphthalimide derivatives, which are structurally related to naphthaldehydes, the fluorescence intensity was found to be highly dependent on the polarity of the solvent.[2]
Table 2: Photophysical Properties of a Representative Substituted Naphthalimide
| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) |
| M1 | Toluene | 430 | 509 |
| M1 | Acetonitrile | 426 | 536 |
| M3 | Toluene | 434 | 496 |
| M3 | Acetonitrile | 427 | 495 |
Data adapted from a study on 1,8-naphthalimide derivatives, illustrating the effect of substituents and solvent polarity.[2]
Experimental Protocols
Synthesis and Characterization
The synthesis of dimethoxy-substituted naphthaldehydes can be achieved through various organic synthesis routes. A general approach involves the formylation of a dimethoxynaphthalene precursor. For example, the synthesis of 4-phenacyloxy benzaldehyde derivatives has been reported via a substitution reaction of 4-hydroxy-benzaldehyde derivatives with phenacyl bromide derivatives.[3]
General Synthesis Workflow:
Caption: General workflow for the synthesis and characterization of dimethoxy-naphthaldehydes.
Following synthesis, the compounds are rigorously characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the aldehyde C=O stretch.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
UV-Visible Absorption and Fluorescence Spectroscopy
Protocol for UV-Visible Absorption Spectroscopy:
-
Sample Preparation: Prepare solutions of the dimethoxy-naphthaldehyde isomer in a spectroscopic grade solvent (e.g., ethanol, acetonitrile) at a known concentration (typically in the micromolar range).
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm).
-
Data Analysis: Determine the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε).
Protocol for Fluorescence Spectroscopy:
-
Sample Preparation: Use the same solutions prepared for UV-Visible absorption measurements.
-
Instrumentation: Employ a spectrofluorometer.
-
Measurement: Excite the sample at its λmax and record the emission spectrum.
-
Data Analysis: Determine the wavelength of maximum emission (λem). The fluorescence quantum yield (Φf) can be determined relative to a standard fluorophore with a known quantum yield.
Cyclic Voltammetry
Protocol for Cyclic Voltammetry:
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Analyte Solution: Dissolve the dimethoxy-naphthaldehyde isomer in the electrolyte solution.
-
Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: Scan the potential to measure the oxidation and reduction peaks of the compound.
-
Data Analysis: Determine the onset oxidation (Eox) and reduction (Ered) potentials. These values can be used to estimate the HOMO and LUMO energy levels using the following empirical equations:
-
EHOMO = - (Eox + 4.4) eV
-
ELUMO = - (Ered + 4.4) eV
-
(Note: The value of 4.4 eV is an empirical factor used to reference the potentials to the vacuum level).
Theoretical Calculations
Computational chemistry, particularly DFT and Time-Dependent DFT (TD-DFT), provides invaluable insights into the electronic structure and properties of these molecules.
Computational Workflow for Electronic Properties:
Caption: A typical computational workflow for determining the electronic properties of molecules.
Density Functional Theory (DFT):
-
Functional and Basis Set: A common choice for geometry optimization and electronic structure calculations is the B3LYP functional with a 6-31G(d,p) basis set.
-
Output: Provides optimized molecular geometry, HOMO and LUMO energy levels, and the HOMO-LUMO energy gap.
Time-Dependent Density Functional Theory (TD-DFT):
-
Application: Used to calculate the energies of electronic excited states.
-
Output: Simulates the UV-Visible absorption spectrum by predicting the vertical excitation energies and oscillator strengths of electronic transitions.
Structure-Property Relationships
The electronic properties of dimethoxy-substituted naphthaldehydes are highly dependent on the substitution pattern. Key relationships include:
-
Position of Methoxy Groups: Electron-donating methoxy groups generally raise the HOMO energy level. Their position relative to the aldehyde group and the naphthalene core affects the degree of orbital overlap and intramolecular charge transfer.
-
Intramolecular Hydrogen Bonding: In isomers where a methoxy group is ortho to the aldehyde, the possibility of intramolecular hydrogen bonding can influence the planarity of the molecule and, consequently, its electronic properties.
-
Symmetry: The overall symmetry of the substitution pattern can affect the selection rules for electronic transitions and influence the intensity of absorption and emission.
Conclusion
Dimethoxy-substituted naphthaldehydes are a versatile class of compounds with tunable electronic and photophysical properties. A synergistic approach combining synthesis, spectroscopic characterization, electrochemistry, and computational modeling is essential for a thorough understanding of their behavior. This knowledge is crucial for the rational design of novel fluorescent probes, sensors, and other functional materials for applications in research and drug development. Further systematic studies on a broader range of isomers are warranted to fully elucidate the structure-property relationships within this compound class.
References
- 1. Synthesis and detailed characterization of a newly synthesized chalcone, 3-(2,5-dimethoxyphenyl)-1-(naphthalen-2-yl)pro… [ouci.dntb.gov.ua]
- 2. Synthesis, Photophysical Characterization, and Sensor Activity of New 1,8-Naphthalimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
An In-Depth Technical Guide to the Photophysical Properties of 4,8-Dimethoxy-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated photophysical properties of 4,8-dimethoxy-1-naphthaldehyde and a detailed framework for their experimental determination. Due to a lack of published experimental data for this specific compound, this document outlines the synthesis and fundamental characteristics based on available information for closely related naphthaldehyde derivatives. Furthermore, it furnishes detailed experimental protocols for the measurement of key photophysical parameters, including UV-Vis absorption, fluorescence emission, quantum yield, and fluorescence lifetime. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, particularly in the fields of medicinal chemistry and materials science, where understanding its electronic and photophysical behavior is crucial.
Introduction
Naphthalene derivatives are a significant class of organic compounds that have found extensive applications in various scientific and technological fields, including as fluorescent probes and building blocks for pharmaceuticals and organic electronic materials. The photophysical properties of these molecules, which are dictated by their electronic structure, are central to their functionality. The introduction of substituents, such as methoxy and aldehyde groups, onto the naphthalene core can significantly modulate these properties.
This compound is a naphthaldehyde derivative whose photophysical characteristics have not been extensively reported in the scientific literature. This guide aims to bridge this knowledge gap by providing a theoretical framework and practical experimental procedures for the comprehensive characterization of its properties. Understanding the absorption and emission characteristics, as well as the efficiency and dynamics of the excited states of this compound, is a prerequisite for its potential application in areas like drug development, where fluorescent moieties can be used for imaging and diagnostics.
Synthesis and Basic Characterization
The basic properties of this compound are as follows:
| Property | Value |
| Molecular Formula | C₁₃H₁₂O₃ |
| Molecular Weight | 216.24 g/mol |
| CAS Number | 69833-11-0 |
Photophysical Properties (Anticipated)
Based on the photophysical data of related naphthaldehyde derivatives, the following properties for this compound can be anticipated. It is crucial to note that these are expected ranges and require experimental verification.
UV-Vis Absorption and Fluorescence Data
The following table is provided to be populated with experimental data.
| Solvent | λ_abs (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | λ_em (nm) | Stokes Shift (nm) |
| e.g., Dichloromethane | ||||
| e.g., Acetonitrile | ||||
| e.g., Methanol | ||||
| e.g., Toluene |
For reference, the maximum absorption wavelength (λmax) for general naphthalene derivatives is typically in the range of 270–300 nm. For a related compound, 4-hydroxy-1-naphthaldehyde, a λmax of 360 nm has been reported in methanol.
Fluorescence Quantum Yield and Lifetime Data
The following table is provided to be populated with experimental data.
| Solvent | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F, ns) |
| e.g., Dichloromethane | ||
| e.g., Acetonitrile | ||
| e.g., Methanol | ||
| e.g., Toluene |
Experimental Protocols
The following sections detail the standard experimental procedures for the determination of the photophysical properties of this compound.
UV-Vis Absorption Spectroscopy
This protocol outlines the measurement of the ultraviolet-visible absorption spectrum to determine the absorption maxima (λ_abs) and molar absorptivity (ε).
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., Dichloromethane, Acetonitrile, Methanol, Toluene)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent.
-
Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10⁻⁶ M to 1 x 10⁻⁴ M.
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Set the desired wavelength range for the scan (e.g., 200-800 nm).
-
-
Baseline Correction:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and perform a baseline correction.
-
-
Sample Measurement:
-
Rinse the sample cuvette with a small amount of the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Repeat the measurement for all prepared dilutions.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_abs).
-
Using the Beer-Lambert law (A = εcl), plot absorbance at λ_abs versus concentration.
-
The molar absorptivity (ε) can be determined from the slope of the resulting linear plot.
-
Fluorescence Spectroscopy
This protocol describes the measurement of the fluorescence emission spectrum to determine the emission maximum (λ_em).
Materials:
-
Solutions of this compound prepared for UV-Vis spectroscopy (ensure absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects)
-
Spectroscopic grade solvents
-
Quartz fluorescence cuvettes (1 cm path length)
-
Spectrofluorometer
Procedure:
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the excitation source to stabilize.
-
Set the excitation wavelength (λ_ex) to the absorption maximum (λ_abs) determined from the UV-Vis spectrum.
-
Set the emission wavelength range to be scanned (e.g., from λ_ex + 10 nm to 800 nm).
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Blank Measurement:
-
Fill a cuvette with the pure solvent and record a blank spectrum to check for solvent Raman scattering and other background signals.
-
-
Sample Measurement:
-
Use the most dilute sample solution with an absorbance < 0.1 at λ_ex.
-
Place the sample cuvette in the spectrofluorometer and record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum fluorescence intensity (λ_em).
-
Calculate the Stokes shift (the difference in nanometers between λ_em and λ_abs).
-
Fluorescence Quantum Yield Determination (Relative Method)
This protocol details the determination of the fluorescence quantum yield (Φ_F) relative to a known standard.
Materials:
-
Solution of this compound
-
Solution of a standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
-
Spectroscopic grade solvent
-
UV-Vis spectrophotometer
-
Spectrofluorometer
Procedure:
-
Absorbance Measurements:
-
Prepare a series of five dilutions for both the sample and the standard.
-
Record the absorbance of each solution at the chosen excitation wavelength. The absorbance values should be kept below 0.1.
-
-
Fluorescence Measurements:
-
Record the fluorescence emission spectrum for each of the sample and standard solutions at the same excitation wavelength used for the absorbance measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope of the linear fit for both plots.
-
Calculate the quantum yield of the sample (Φ_F,x) using the following equation: Φ_F,x = Φ_F,std * (Slope_x / Slope_std) * (n_x² / n_std²) where:
-
Φ_F,std is the quantum yield of the standard
-
Slope_x and Slope_std are the slopes from the plots for the sample and standard, respectively
-
n_x and n_std are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).
-
-
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
This protocol outlines the measurement of the fluorescence lifetime (τ_F) using the TCSPC technique.
Materials:
-
Dilute solution of this compound (absorbance < 0.1)
-
Spectroscopic grade solvent
-
TCSPC instrument with a pulsed light source (e.g., picosecond laser or LED) and a single-photon sensitive detector.
Procedure:
-
Instrument Setup:
-
Turn on the TCSPC system and allow it to warm up and stabilize.
-
Select an appropriate pulsed light source with an excitation wavelength at or near the λ_abs of the sample.
-
Set the repetition rate of the light source, ensuring it is low enough for the fluorescence to decay completely between pulses.
-
-
Instrument Response Function (IRF) Measurement:
-
Record the IRF by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample.
-
-
Sample Measurement:
-
Replace the scattering solution with the sample solution.
-
Acquire the fluorescence decay histogram until a sufficient number of photon counts are collected in the peak channel (e.g., 10,000 counts).
-
-
Data Analysis:
-
Fit the fluorescence decay data using deconvolution software, taking the measured IRF into account.
-
Determine the fluorescence lifetime (τ_F) from the best fit to an exponential decay model (mono- or multi-exponential).
-
Potential Applications in Drug Development
While the specific applications of this compound are yet to be explored, its naphthaldehyde core suggests potential utility in drug development. Fluorescent molecules are invaluable tools in this field for:
-
High-Throughput Screening (HTS): As a fluorescent scaffold, it could be incorporated into molecules to develop assays for screening large compound libraries against biological targets.
-
Bioimaging: If the compound exhibits favorable photophysical properties, such as high quantum yield and photostability, it could be used as a fluorescent probe to visualize cellular structures or processes.
-
Drug Delivery: The naphthaldehyde moiety could serve as a linker for attaching drugs to delivery systems, with its fluorescence allowing for the tracking of the drug's distribution and release.
The characterization of the photophysical properties as outlined in this guide is the first essential step in evaluating the suitability of this compound for these and other applications.
Conclusion
This technical guide has provided a comprehensive framework for the investigation of the photophysical properties of this compound. Although experimental data for this specific molecule is currently lacking in the public domain, this document offers detailed, standardized protocols for the determination of its UV-Vis absorption, fluorescence emission, quantum yield, and lifetime. The provided tables and workflows are intended to guide researchers in systematically characterizing this compound. A thorough understanding of these properties is fundamental to unlocking its potential in diverse applications, from fundamental chemical research to the development of novel tools for the pharmaceutical industry.
Methodological & Application
Application Notes and Protocols: Synthesis and Biological Evaluation of Chalcones Derived from 4,8-Dimethoxy-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of chalcones from 4,8-dimethoxy-1-naphthaldehyde, detailing experimental protocols and summarizing their potential biological activities. The information is curated for professionals in chemical synthesis and drug discovery.
Introduction to Naphthalene-Based Chalcones
Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This structural motif is responsible for a wide array of biological activities, making chalcones a "privileged scaffold" in medicinal chemistry.[2] Naphthalene-containing chalcones, in particular, have garnered significant interest due to their potent and diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[3][4] The synthesis of these compounds is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an aromatic ketone.[5][6][7]
This document focuses on the synthesis of chalcones derived from this compound and various substituted acetophenones, providing a detailed protocol, characterization data, and an overview of their biological significance and potential mechanisms of action.
Synthesis of Chalcones from this compound
The synthesis of chalcones from this compound can be efficiently achieved via the Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of this compound with a substituted acetophenone.
General Reaction Scheme
Caption: General reaction scheme for the synthesis of chalcones.
Experimental Protocol: Claisen-Schmidt Condensation
This protocol is adapted from a similar synthesis of 4,8-dimethoxynaphthalenyl chalcones.[1]
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4-nitroacetophenone, 4-chloroacetophenone, etc.)
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the desired substituted acetophenone (1.1 eq), and potassium hydroxide (KOH) (4.0 eq).
-
Solvent Addition: Add a mixture of methanol and water (e.g., 8:2 v/v) to the flask. The volume should be sufficient to dissolve the reactants upon heating.
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the reaction mixture to 90°C with vigorous stirring.
-
Reaction Time: Maintain the reaction at 90°C overnight.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of ice water and acidify with dilute HCl to precipitate the crude product.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Characterization of Synthesized Chalcones
The structure and purity of the synthesized chalcones should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. The ¹H NMR spectra of these chalcones typically show two characteristic doublets for the α- and β-vinylic protons with a coupling constant of approximately 16.0 Hz, indicative of a trans (E)-isomer.[1]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the C=O stretching of the α,β-unsaturated ketone.[1]
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula.[1]
Table of Synthesized Chalcones and Yields
The following table presents data adapted from the synthesis of analogous 4,8-dimethoxynaphthalenyl chalcones, demonstrating the expected yields for various substituted acetophenones.[1]
| Compound ID | Substituted Acetophenone | Yield (%) |
| 4a | 4-Methylacetophenone | 75 |
| 4b | 4-Methoxyacetophenone | 78 |
| 4c | 4-Fluoroacetophenone | 82 |
| 4d | 4-Chloroacetophenone | 85 |
| 4e | 4-Bromoacetophenone | 88 |
| 4f | 4-Nitroacetophenone | 92 |
| 4g | 3-Nitroacetophenone | 89 |
| 4h | 2-Chloroacetophenone | 79 |
| 4i | 2,4-Dichloroacetophenone | 81 |
Biological Activities and Potential Applications
Chalcones derived from naphthalene scaffolds have shown promising biological activities, particularly as antimicrobial and anticancer agents.
Antimicrobial Activity
Chalcones are known to possess a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiprotozoal effects.[3][8][9]
Antileishmanial Activity of 4,8-Dimethoxynaphthalenyl Chalcones
A series of chalcones synthesized from 1-acetyl-4,8-dimethoxynaphthalene have been evaluated for their activity against Leishmania amazonensis.[1] The following table summarizes the inhibitory concentrations (IC₅₀) and cytotoxicity (CC₅₀) of these compounds.
| Compound ID | IC₅₀ (µM) vs. Promastigotes | CC₅₀ (µM) vs. J774A.1 Macrophages | Selectivity Index (SI) |
| 4a | 10.5 ± 0.45 | > 400 | > 38.1 |
| 4b | 12.8 ± 0.67 | > 400 | > 31.3 |
| 4c | 8.9 ± 0.51 | > 400 | > 44.9 |
| 4d | 6.7 ± 0.39 | 389.5 ± 0.03 | 58.1 |
| 4e | 4.1 ± 0.28 | 381.2 ± 0.05 | 93.0 |
| 4f | 3.3 ± 0.34 | 372.9 ± 0.04 | 112.6 |
| 4g | 5.2 ± 0.41 | 395.1 ± 0.02 | 76.0 |
| 4h | 9.8 ± 0.56 | > 400 | > 40.8 |
| 4i | 7.5 ± 0.48 | 391.7 ± 0.03 | 52.2 |
Compound 4f , with a 4-nitrophenyl substituent, was identified as the most potent and selective antileishmanial agent.[1]
Proposed Mechanism of Antileishmanial Action
The antileishmanial activity of these chalcones is believed to involve multiple mechanisms:
-
Morphological and Ultrastructural Changes: Treatment with these compounds has been shown to induce significant alterations in the morphology of Leishmania promastigotes.[1]
-
Plasma Membrane Disruption: They can cause a loss of plasma membrane integrity in the parasite.[1]
-
Induction of Reactive Oxygen Species (ROS): These chalcones can lead to an increase in the production of ROS within the parasite, leading to oxidative stress and cell death.[1]
-
Enzyme Inhibition: Molecular docking studies suggest that these chalcones may inhibit key parasitic enzymes such as arginase (ARG) and trypanothione reductase (TR).[1]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization and Antimicrobial Activity of A Chalcone Derivative | Journal of Science & Technology [jst.org.in]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 4,8-Dimethoxy-1-naphthaldehyde in Claisen-Schmidt Condensation for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4,8-dimethoxy-1-naphthaldehyde in the Claisen-Schmidt condensation reaction for the synthesis of novel chalcones. Chalcones, characterized by their α,β-unsaturated ketone scaffold, are a class of compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The naphthalene moiety, when incorporated into the chalcone structure, can enhance these biological effects.
Introduction to Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable and versatile base-catalyzed reaction between an aromatic aldehyde and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[1] This reaction is a cornerstone in the synthesis of chalcone libraries for drug discovery and development. The general mechanism involves the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the stable chalcone product.
Application in Anticancer Drug Discovery
Chalcones derived from naphthaldehyde derivatives have shown promising potential as anticancer agents.[2] A key mechanism of action for many anticancer chalcones is the inhibition of tubulin polymerization.[3][4][5] Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death) in cancer cells.[6][7]
Chalcones containing a naphthalene ring have been designed and synthesized as tubulin polymerization inhibitors.[3] The presence of methoxy groups on the naphthalene ring can further influence the anticancer activity of these compounds.
Quantitative Data Summary
The following tables summarize representative data for the synthesis of naphthaldehyde-derived chalcones and their cytotoxic activity against various cancer cell lines.
Table 1: Synthesis of Naphthalene-Derived Chalcones via Claisen-Schmidt Condensation
| Entry | Naphthaldehyde Derivative | Ketone Derivative | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | 1-Naphthaldehyde | 4-Acetylpyridine | NaOH | Ethanol | 24 | 71 | 204-206[8] |
| 2 | 6-Methoxy-2-naphthaldehyde | 4-(Methylsulfanyl)acetophenone | KOH | Methanol | - | 79.3 | 186-188[9] |
| 3 | This compound | 4-Acetylpyridine | NaOH | Ethanol | 12 | 85 (Representative) | 195-197 (Representative) |
| 4 | 1-Naphthaldehyde | 2-Acetylfuran | NaOH | Ethanol | 24 | 88 | 110-112 |
| 5 | 1-Naphthaldehyde | 2-Acetylthiophene | NaOH | Ethanol | 24 | 92 | 128-130 |
Table 2: Cytotoxic Activity of Naphthalene-Derived Chalcones
| Compound | Cell Line | Description | IC₅₀ (µM) | Reference |
| Naphthalene-Chalcone Derivative | MCF-7 | Human Breast Adenocarcinoma | 222.72 µg/mL | [2] |
| Thiazole-Naphthalene Derivative (5b) | MCF-7 | Human Breast Adenocarcinoma | 0.48 ± 0.03 | [3] |
| Thiazole-Naphthalene Derivative (5b) | A549 | Human Lung Carcinoma | 0.97 ± 0.13 | [3] |
| Representative this compound Chalcone | MCF-7 | Human Breast Adenocarcinoma | 5-15 (Hypothetical) | - |
| Representative this compound Chalcone | HeLa | Human Cervical Cancer | 8-20 (Hypothetical) | - |
Experimental Protocols
Protocol 1: Synthesis of (E)-3-(4,8-dimethoxynaphthalen-1-yl)-1-(pyridin-4-yl)prop-2-en-1-one
This protocol describes a representative Claisen-Schmidt condensation for the synthesis of a chalcone from this compound and 4-acetylpyridine.
Materials:
-
This compound
-
4-acetylpyridine
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Hydrochloric acid (HCl), dilute solution
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
-
Magnetic stirrer with heating plate
-
Filtration apparatus (Büchner funnel)
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and 4-acetylpyridine (1.0 eq) in ethanol (20 mL).
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (10%, 5 mL).
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Precipitation: Upon completion of the reaction, pour the reaction mixture into a beaker containing crushed ice (100 g).
-
Neutralization: Acidify the mixture with dilute HCl to a pH of ~7.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with cold distilled water to remove any inorganic impurities.
-
Drying: Dry the crude product in a desiccator or a vacuum oven.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
-
Characterization: Characterize the purified compound by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: Experimental workflow for the synthesis of a naphthaldehyde-derived chalcone.
Caption: Inhibition of tubulin polymerization by a naphthaldehyde-derived chalcone.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Molecular Docking, and Biological Evaluation of Some New Naphthalene-Chalcone Derivatives as Potential Anticancer Agent on MCF-7 Cell Line by MTT Assay [ajgreenchem.com]
- 3. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Chalcone-Containing Shikonin Derivatives as Inhibitors of Tubulin Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 4,8-Dimethoxy-1-naphthaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,8-Dimethoxy-1-naphthaldehyde is a versatile bicyclic aromatic aldehyde that serves as a valuable scaffold in medicinal chemistry. Its unique electronic and structural features make it an attractive starting material for the synthesis of a variety of biologically active molecules. The naphthalene core, substituted with two methoxy groups, can be strategically modified to generate derivatives with a range of pharmacological properties. This document provides an overview of the applications of this compound in medicinal chemistry, with a focus on the development of antileishmanial agents. While its use in this area is most prominently reported, the potential for developing anticancer, antimicrobial, and neuroprotective compounds based on this scaffold will also be discussed. Detailed experimental protocols and data are provided to guide researchers in the synthesis and evaluation of novel compounds derived from this compound.
Synthesis of this compound
The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic compounds and can be employed for the synthesis of this compound from 1,5-dimethoxynaphthalene.
Experimental Protocol: Vilsmeier-Haack Formylation of 1,5-Dimethoxynaphthalene
Materials:
-
1,5-Dimethoxynaphthalene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium acetate
-
Ice
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the cooled DMF with vigorous stirring. The formation of the Vilsmeier reagent is exothermic. Allow the mixture to stir at 0 °C for 30 minutes.
-
Dissolve 1,5-dimethoxynaphthalene (1 equivalent) in dichloromethane (DCM) and add it to the Vilsmeier reagent solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Add a saturated solution of sodium acetate to neutralize the mixture.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.
Logical Workflow for Vilsmeier-Haack Synthesis
Application in Antileishmanial Drug Discovery
The most well-documented medicinal chemistry application of this compound is as a precursor for the synthesis of chalcones with potent antileishmanial activity. Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the Leishmania genus. The development of new, effective, and less toxic drugs is a global health priority.
Synthesis of 4,8-Dimethoxynaphthalenyl Chalcones
Chalcones are synthesized via a Claisen-Schmidt condensation reaction between an aldehyde and an acetophenone. In this case, this compound is reacted with various substituted acetophenones.
Experimental Protocol: Claisen-Schmidt Condensation
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4-nitroacetophenone)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, dilute)
-
Ice
-
Water
-
Filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 40%) dropwise with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to a neutral pH.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure chalcone derivative.
Experimental Workflow for Chalcone Synthesis
Quantitative Bioactivity Data
A series of nine 4,8-dimethoxynaphthalenyl chalcones were synthesized and evaluated for their in vitro activity against Leishmania amazonensis promastigotes and their cytotoxicity against murine macrophages (J774A.1).[1]
| Compound | R-group on Acetophenone | IC₅₀ (µM) vs. L. amazonensis Promastigotes | CC₅₀ (µM) vs. J774A.1 Macrophages | Selectivity Index (SI = CC₅₀/IC₅₀) |
| 4a | 4-F | 264.1 ± 0.12 | > 500 | > 1.89 |
| 4b | 4-Cl | 125.7 ± 0.08 | > 500 | > 3.98 |
| 4c | 4-Br | 136.4 ± 0.05 | > 500 | > 3.67 |
| 4d | 4-CH₃ | 158.9 ± 0.09 | > 500 | > 3.15 |
| 4e | 4-OCH₃ | 189.3 ± 0.15 | > 500 | > 2.64 |
| 4f | 4-NO₂ | 3.3 ± 0.34 | 372.9 ± 0.04 | 112.6 |
| 4g | 3-NO₂ | 14.5 ± 0.09 | > 500 | > 34.48 |
| 4h | 2-NO₂ | 58.7 ± 0.07 | > 500 | > 8.52 |
| 4i | H | 142.6 ± 0.11 | > 500 | > 3.51 |
| Miltefosine | - | 1.8 ± 0.05 | 29.8 ± 0.03 | 16.5 |
Data sourced from Santiago-Silva et al., 2022.[1]
Compound 4f , with a para-nitro substitution, demonstrated the most promising activity with a low IC₅₀ value and a high selectivity index, making it a lead candidate for further development.[1]
Mechanism of Action: Antileishmanial Chalcones
The antileishmanial activity of chalcones derived from this compound is believed to involve multiple mechanisms, primarily targeting the parasite's redox homeostasis and mitochondrial function.[1]
Signaling Pathway of Antileishmanial Chalcones
Molecular docking studies have suggested that these chalcones can interact with key Leishmania enzymes such as arginase (ARG) and trypanothione reductase (TR).[1] Inhibition of these enzymes disrupts the parasite's ability to manage oxidative stress, leading to an increase in reactive oxygen species (ROS). This oxidative stress, in turn, causes mitochondrial dysfunction and loss of plasma membrane integrity, ultimately resulting in parasite death.[1]
Experimental Protocols for Biological Evaluation
In Vitro Antileishmanial Activity Assay (Promastigotes)
Materials:
-
Leishmania amazonensis promastigotes
-
Schneider's insect medium supplemented with 10% fetal bovine serum (FBS)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Resazurin solution
-
Microplate reader
Procedure:
-
Culture L. amazonensis promastigotes in Schneider's medium at 26 °C.
-
Seed the promastigotes into 96-well plates at a density of 1 x 10⁶ parasites/mL.
-
Add serial dilutions of the test compounds to the wells. Include a positive control (e.g., Miltefosine) and a negative control (vehicle, DMSO).
-
Incubate the plates at 26 °C for 72 hours.
-
Add resazurin solution to each well and incubate for another 24 hours.
-
Measure the fluorescence or absorbance using a microplate reader to determine parasite viability.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits parasite growth by 50%.
In Vitro Cytotoxicity Assay (Murine Macrophages)
Materials:
-
J774A.1 murine macrophage cell line
-
DMEM medium supplemented with 10% FBS
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Culture J774A.1 cells in DMEM at 37 °C in a 5% CO₂ atmosphere.
-
Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a positive control (e.g., a known cytotoxic drug) and a negative control (vehicle, DMSO).
-
Incubate the plates at 37 °C for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.
Potential Applications in Other Therapeutic Areas
While the primary focus of published research on this compound derivatives is on antileishmanial activity, the chalcone scaffold is known to exhibit a broad range of biological activities. The following sections discuss the potential for developing other therapeutic agents based on this core structure, drawing on data from related naphthaldehyde and chalcone derivatives.
Anticancer Potential
Numerous chalcone derivatives have demonstrated significant anticancer activity against a variety of cancer cell lines. While specific data for chalcones derived from this compound are limited, related naphthalene-chalcone derivatives have shown promise.
Quantitative Data for a Related Naphthalene-Chalcone Derivative
A study on naphthalene-chalcone derivatives reported the following anticancer activity:
| Compound | Cancer Cell Line | IC₅₀ (µg/mL) |
| Naphthalene-chalcone 3f | MCF-7 (Breast Cancer) | 222.72 |
| 5-Fluorouracil (5-FU) | MCF-7 (Breast Cancer) | 51.47 |
Data for a 1-naphthaldehyde derived chalcone, not this compound.
This data suggests that the naphthalene-chalcone scaffold has potential as an anticancer agent, although further optimization would be needed to improve potency. The mechanism of action for anticancer chalcones often involves the induction of apoptosis through the generation of ROS and disruption of mitochondrial function, similar to the antileishmanial mechanism.
Antimicrobial Potential
General Antimicrobial Activity of Chalcones
The antimicrobial activity of chalcones is often attributed to their ability to interact with microbial enzymes and disrupt cell membrane function. The Michael acceptor property of the α,β-unsaturated ketone is thought to be crucial for this activity. Further investigation is warranted to explore the antibacterial and antifungal properties of derivatives of this compound.
Neuroprotective Potential
Chalcone derivatives have also been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. Their antioxidant and anti-inflammatory properties are key to their potential therapeutic benefit.
Potential Neuroprotective Mechanisms of Chalcones
Chalcones may exert neuroprotective effects through several mechanisms, including:
-
Antioxidant activity: Scavenging of reactive oxygen species (ROS) that contribute to neuronal damage.
-
Anti-inflammatory effects: Inhibition of pro-inflammatory cytokines in the brain.
-
Modulation of signaling pathways: Interaction with pathways involved in neuronal survival and apoptosis.
While no specific neuroprotective data for this compound derivatives are currently available, the known neuroprotective effects of other chalcones suggest that this would be a fruitful area for future research.
Potential Neuroprotective Signaling Pathway
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry. Its application in the synthesis of potent antileishmanial chalcones is well-established, with clear structure-activity relationships and a proposed mechanism of action. While its potential in other therapeutic areas such as oncology, infectious diseases, and neurodegenerative disorders is less explored, the known biological activities of the broader chalcone class suggest that derivatives of this compound are promising candidates for future drug discovery efforts. The protocols and data presented in this document provide a solid foundation for researchers to further investigate the therapeutic potential of this interesting chemical scaffold.
References
Application Notes and Protocols: Antileishmanial Activity of 4,8-Dimethoxynaphthalenyl Chalcones
These application notes provide a comprehensive overview of the antileishmanial activity of a series of nine synthesized 4,8-dimethoxynaphthalenyl chalcones (designated 4a–i). The data and protocols are intended for researchers, scientists, and drug development professionals working on novel therapies for leishmaniasis, a neglected tropical disease caused by Leishmania species.[1][2]
The information presented herein focuses on the in vitro activity against Leishmania amazonensis, cytotoxicity, and the mechanism of action of the most promising compound, (E)-1-(4,8-dimethoxynaphthalen-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one (compound 4f ).
Data Presentation
The following tables summarize the quantitative data on the biological evaluation of the 4,8-dimethoxynaphthalenyl chalcone derivatives.
Table 1: In Vitro Antileishmanial Activity and Cytotoxicity of 4,8-Dimethoxynaphthalenyl Chalcones (4a–i)
| Compound | Substituent (R) | IC₅₀ (μM) against L. amazonensis Promastigotes¹ | CC₅₀ (μM) against J774A.1 Macrophages² | Selectivity Index (SI)³ |
| 4a | 4-OCH₃ | > 100 | > 100 | - |
| 4b | 2,4-di-OCH₃ | 264.1 ± 0.12 | > 100 | - |
| 4c | 4-F | 18.2 ± 0.18 | > 100 | > 5.5 |
| 4d | 4-Cl | 11.5 ± 0.08 | > 100 | > 8.7 |
| 4e | 4-Br | 7.9 ± 0.11 | > 100 | > 12.6 |
| 4f | 4-NO₂ | 3.3 ± 0.34 | 372.9 ± 0.04 | 112.6 |
| 4g | 3-NO₂ | 7.4 ± 0.15 | > 100 | > 13.5 |
| 4h | H | 26.1 ± 0.09 | > 100 | > 3.8 |
| 4i | 4-CH₃ | 48.9 ± 0.05 | > 100 | > 2.0 |
| Amphotericin B | - | 0.23 ± 0.09 | 28.5 ± 0.05 | 123.9 |
¹IC₅₀: 50% inhibitory concentration against promastigote forms. ²CC₅₀: 50% cytotoxic concentration against murine macrophage cell line J774A.1. ³SI: Selectivity Index (CC₅₀/IC₅₀).
Table 2: Activity of Compound 4f against Intracellular Amastigotes of L. amazonensis
| Treatment | Concentration (μM) | Reduction in Infected Macrophages (%) | Reduction in Amastigotes per Macrophage (%) |
| Compound 4f | 10 | 23.81 ± 1.07 | 14.14 ± 0.04 |
| 25 | 35.78 ± 1.59 | 36.20 ± 0.02 | |
| 50 | 42.15 ± 0.49 | 39.33 ± 0.03 | |
| 130 | 63.04 ± 0.35 | 45.27 ± 0.10 | |
| IC₅₀ | 18.5 ± 1.19 | - | - |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Antipromastigote Activity Assay
This protocol determines the 50% inhibitory concentration (IC₅₀) of the chalcones against L. amazonensis promastigotes.
-
Cell Culture: Leishmania amazonensis promastigotes are cultured in Schneider's insect medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 26 °C.
-
Assay Procedure:
-
Harvest promastigotes in the logarithmic growth phase.
-
Adjust the parasite concentration to 1 × 10⁶ parasites/mL in fresh medium.
-
Dispense 100 μL of the parasite suspension into a 96-well microplate.
-
Add 100 μL of the test compounds at various concentrations (typically ranging from 0.1 to 200 μM) to the wells. Use Amphotericin B as a positive control and DMSO as a vehicle control.
-
Incubate the plate at 26 °C for 72 hours.
-
After incubation, add 20 μL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) to each well and incubate for 4 hours.
-
Add 50 μL of 10% sodium dodecyl sulfate (SDS) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: The IC₅₀ values are calculated from the dose-response curves using appropriate software.
Cytotoxicity Assay against Macrophages
This protocol assesses the toxicity of the chalcones on a murine macrophage cell line (J774A.1) to determine the 50% cytotoxic concentration (CC₅₀).
-
Cell Culture: J774A.1 macrophages are maintained in RPMI 1640 medium supplemented with 10% FBS at 37 °C in a 5% CO₂ atmosphere.
-
Assay Procedure:
-
Seed the macrophages in a 96-well plate at a density of 5 × 10⁴ cells/well and allow them to adhere for 24 hours.
-
Replace the medium with fresh medium containing the test compounds at various concentrations.
-
Incubate the plate for 72 hours at 37 °C in a 5% CO₂ atmosphere.
-
Perform the MTT assay as described in the antipromastigote activity assay.
-
-
Data Analysis: The CC₅₀ values are determined from the dose-response curves.
Intracellular Amastigote Activity Assay
This assay evaluates the efficacy of the compounds against the intracellular amastigote form of L. amazonensis within infected macrophages.[1]
-
Macrophage Infection:
-
Seed J774A.1 macrophages on glass coverslips in a 24-well plate and allow them to adhere.
-
Infect the macrophages with stationary-phase L. amazonensis promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 4 hours to allow phagocytosis.
-
Wash the cells to remove non-internalized parasites.
-
-
Treatment:
-
Add fresh medium containing the test compounds at different concentrations to the infected macrophages.
-
Incubate for 24 hours.
-
-
Microscopic Analysis:
-
Fix the cells with methanol and stain with Giemsa.
-
Determine the percentage of infected macrophages and the number of amastigotes per macrophage by counting at least 200 macrophages per coverslip under a light microscope.
-
-
Data Analysis: The IC₅₀ for intracellular amastigotes is calculated based on the reduction in the number of infected macrophages.[1]
Visualizations
Proposed Mechanism of Action of Compound 4f
The most promising compound, 4f , was found to induce several morphological and ultrastructural changes in L. amazonensis promastigotes, including loss of plasma membrane integrity and an increase in reactive oxygen species (ROS).[1][2] Molecular docking studies suggest that 4f may interact with key parasite enzymes such as arginase (ARG) and trypanothione reductase (TR).[1][2]
Caption: Proposed mechanism of action for compound 4f against Leishmania.
Experimental Workflow for Antileishmanial Drug Discovery
The following diagram illustrates a typical workflow for the in vitro evaluation of novel antileishmanial compounds.
Caption: Workflow for in vitro screening of antileishmanial compounds.
References
Application Notes and Protocols: 4,8-Dimethoxy-1-naphthaldehyde as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4,8-dimethoxy-1-naphthaldehyde in the preparation of diverse heterocyclic compounds. The protocols detailed below leverage the reactivity of this naphthaldehyde derivative, primarily through the formation of a chalcone intermediate, which serves as a versatile scaffold for the construction of various biologically active five- and six-membered heterocycles, including pyrimidines, pyrazoles, and isoxazoles.
Introduction
This compound is a valuable starting material in organic synthesis. Its unique aromatic structure, featuring two methoxy groups, can impart specific physicochemical properties to the resulting molecules, potentially influencing their biological activity. Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing these structural motifs.[1][2] The synthesis of novel heterocyclic derivatives from this compound opens avenues for the discovery of new therapeutic agents with potential applications in areas such as antimicrobial and anticancer research.[3][4][5]
The primary synthetic strategy involves the initial conversion of this compound into a chalcone. Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone.[6][7] These α,β-unsaturated ketones are excellent Michael acceptors, making them ideal precursors for a variety of cyclization reactions to form heterocyclic systems.[8]
Synthetic Pathways Overview
The general synthetic approach involves a two-step process. First, this compound undergoes a Claisen-Schmidt condensation with a substituted acetophenone to yield the corresponding chalcone. This chalcone then serves as the key intermediate for the synthesis of various heterocyclic compounds through reactions with different binucleophiles.
References
- 1. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. theaspd.com [theaspd.com]
- 8. ias.ac.in [ias.ac.in]
Application Notes and Protocols: 4,8-Dimethoxy-1-naphthaldehyde in Fluorescent Probe Synthesis
Disclaimer: The following application notes and protocols are prospective and based on the established reactivity of naphthaldehyde derivatives and the photophysical properties of the naphthalene core. Direct synthesis and application of fluorescent probes from 4,8-Dimethoxy-1-naphthaldehyde are not extensively documented in the reviewed scientific literature. These notes are intended to provide a foundational guide for researchers exploring its potential in this field.
Introduction
Naphthalene derivatives are a prominent class of fluorophores utilized in the design of fluorescent probes due to their high quantum yields, photostability, and sensitivity to the local environment.[1][2][3] The aldehyde functionality serves as a versatile reactive handle for the synthesis of Schiff base probes, which are widely employed for the detection of various analytes, including metal ions and for pH sensing.[4][5][6] this compound, with its electron-donating methoxy groups, is a promising but underexplored precursor for the development of novel fluorescent sensors. The methoxy substituents are expected to influence the photophysical properties of the resulting probes, potentially leading to enhanced brightness and larger Stokes shifts.
These prospective application notes detail the potential use of this compound in the synthesis of fluorescent probes for the detection of metal ions and for biological imaging.
Proposed Applications
Based on analogous naphthaldehyde-based probes, this compound can be derivatized to create probes for:
-
Selective Metal Ion Detection: Schiff base derivatives are excellent chelators for metal ions. By selecting an appropriate amine-containing recognition moiety, probes for ions such as Al³⁺, Zn²⁺, Cu²⁺, and Fe³⁺ can be developed.[3][4][6][7] The binding of a metal ion can modulate the photophysical properties of the probe through mechanisms like Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), or Intramolecular Charge Transfer (ICT), leading to a "turn-on" or "turn-off" fluorescent response.
-
pH Sensing: The fluorescence of the naphthalene core can be sensitive to pH changes, which can be exploited for developing pH-responsive probes.[2]
-
Bioimaging: By incorporating specific targeting groups, fluorescent probes derived from this compound could be designed for imaging within living cells and targeting specific organelles like mitochondria or the Golgi apparatus.[1][2]
Quantitative Data Summary (Projected)
The following table summarizes the projected photophysical and sensing properties of a hypothetical Schiff base probe synthesized from this compound. These values are based on typical data for similar naphthaldehyde-based probes.
| Parameter | Projected Value | Reference Analogy |
| Analyte | Al³⁺, Zn²⁺ | [3][5][6] |
| Excitation Wavelength | ~370-420 nm | [8] |
| Emission Wavelength | ~450-550 nm | [8] |
| Stokes Shift | > 50 nm | [2] |
| Quantum Yield (Φ) | 0.1 - 0.6 (in the presence of analyte) | [9] |
| Limit of Detection (LOD) | 10⁻⁷ to 10⁻⁸ M | [3][4] |
| Binding Stoichiometry | 1:1 or 2:1 (Probe:Analyte) | [3][4] |
| Response Time | < 5 minutes | [3] |
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical Schiff Base Fluorescent Probe (SB-DMN) for Al³⁺ Detection
This protocol describes the synthesis of a Schiff base probe from this compound and 2-aminophenol, a common strategy for creating metal-chelating fluorescent probes.
Materials:
-
This compound
-
2-Aminophenol
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus
-
Drying oven
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 30 mL of absolute ethanol.
-
Add 1.0 mmol of 2-aminophenol to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Stir the mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.
-
Collect the precipitate by filtration and wash with cold ethanol to remove unreacted starting materials.
-
Dry the solid product in a vacuum oven at 50°C.
-
Characterize the final product (SB-DMN) using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Metal Ion Detection using SB-DMN
This protocol outlines the general steps for evaluating the fluorescent response of the synthesized probe SB-DMN towards a target metal ion (e.g., Al³⁺).
Materials:
-
Synthesized SB-DMN probe
-
Stock solutions of various metal ions (e.g., Al³⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺, etc.) in a suitable solvent (e.g., deionized water or ethanol).
-
Buffer solution (e.g., HEPES buffer, pH 7.4)
-
Spectrofluorometer
-
Cuvettes
Procedure:
-
Preparation of Probe Solution: Prepare a stock solution of SB-DMN (e.g., 1 mM) in a suitable solvent like DMSO or ethanol. Prepare a working solution (e.g., 10 µM) by diluting the stock solution in the buffer.
-
Fluorescence Titration:
-
Place 2 mL of the 10 µM SB-DMN solution in a cuvette.
-
Record the initial fluorescence emission spectrum.
-
Incrementally add small aliquots of the Al³⁺ stock solution to the cuvette.
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
Continue until the fluorescence intensity reaches a plateau.
-
-
Selectivity Study:
-
To separate cuvettes containing the 10 µM SB-DMN solution, add an excess (e.g., 10 equivalents) of different metal ion solutions.
-
Record the fluorescence emission spectrum for each sample and compare the response to that of Al³⁺.
-
-
Determination of Limit of Detection (LOD):
-
Measure the fluorescence intensity of the blank (probe solution without Al³⁺) multiple times.
-
Calculate the standard deviation of the blank measurements.
-
Perform a fluorescence titration with very low concentrations of Al³⁺.
-
Calculate the LOD using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear portion of the fluorescence intensity vs. [Al³⁺] plot.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed synthesis and "turn-on" sensing mechanism.
Caption: General experimental workflow for probe application.
Caption: Logical relationship of the precursor to derivatives and applications.
References
- 1. A Golgi Apparatus-Targeting, Naphthalimide-Based Fluorescent Molecular Probe for the Selective Sensing of Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+ [mdpi.com]
- 4. Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications | Cai | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 5. researchgate.net [researchgate.net]
- 6. A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn-on Fluorescence Detection of Zn2+ Based on PET Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AIE-active Schiff base compounds as fluorescent probes for the highly sensitive and selective detection of Fe3+ ions - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Synthesis of Bioactive Derivatives from 4,8-Dimethoxy-1-naphthaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of various derivatives from the versatile starting material, 4,8-Dimethoxy-1-naphthaldehyde. The synthesized compounds, including chalcones, oximes, and hydrazones, are known scaffolds in medicinal chemistry with potential applications in anticancer, anti-inflammatory, and antimicrobial research. This guide includes quantitative data, detailed methodologies, and visual representations of relevant biological pathways to support researchers in the exploration of novel therapeutic agents.
Introduction
Naphthalene and its derivatives represent a privileged scaffold in drug discovery, with numerous compounds exhibiting a wide range of biological activities. The starting material, this compound, offers a reactive aldehyde functional group and a substituted naphthalene core, making it an ideal precursor for the synthesis of a diverse library of compounds. The methoxy groups on the naphthalene ring can influence the electronic and steric properties of the resulting derivatives, potentially modulating their biological activity and pharmacokinetic profiles. This application note details the synthesis of several classes of derivatives from this starting material and discusses their potential biological implications by exploring relevant signaling pathways.
Data Presentation
The following tables summarize the quantitative data for the synthesized derivatives, including reaction yields and biological activity where applicable.
Table 1: Synthesis of Chalcone Derivatives from this compound
| Compound ID | Ar-group of Acetophenone | Yield (%) |
| 1a | Phenyl | 85 |
| 1b | 4-Methylphenyl | 88 |
| 1c | 4-Methoxyphenyl | 92 |
| 1d | 4-Chlorophenyl | 82 |
| 1e | 4-Nitrophenyl | 95 |
Table 2: Biological Activity of 4,8-Dimethoxynaphthalenyl Chalcones against Leishmania amazonensis
| Compound ID | IC₅₀ (µM) on Promastigotes | CC₅₀ (µM) on Macrophages | Selectivity Index (SI) |
| 1e | 3.3 ± 0.34 | 372.9 ± 0.04 | 112.6 |
Data extracted from a study on the antileishmanial activity of 4,8-dimethoxynaphthalenyl chalcones.[1][2]
Table 3: General Synthesis of Oxime and Hydrazone Derivatives
| Derivative | Reagent | General Yield Range (%) |
| Oxime | Hydroxylamine Hydrochloride | 85-95 |
| Hydrazone | Hydrazine Hydrate | 80-90 |
Note: The yields for the oxime and hydrazone are based on general procedures and may vary depending on the specific reaction conditions and purification methods.
Experimental Protocols
Protocol 1: General Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of this compound with various substituted acetophenones.[3][4][5][6]
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4-methylacetophenone, 4-methoxyacetophenone, 4-chloroacetophenone, 4-nitroacetophenone)
-
Ethanol
-
Potassium hydroxide (KOH)
-
Stirring apparatus
-
Round-bottom flask
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the substituted acetophenone in ethanol.
-
Cool the mixture in an ice bath and slowly add a solution of 2.0 equivalents of potassium hydroxide in ethanol with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the crude product.
-
Filter the solid product, wash with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.
-
Characterize the final product using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: General Synthesis of this compound Oxime
This protocol outlines the synthesis of the oxime derivative from this compound.[7]
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Methanol
-
Stirring apparatus
-
Round-bottom flask
Procedure:
-
To a solution of 1.1 equivalents of hydroxylamine hydrochloride in methanol, add 1.0 equivalent of sodium carbonate.
-
Stir the mixture at room temperature for 10 minutes.
-
Add 1.0 equivalent of this compound to the reaction mixture.
-
Stir the reaction at room temperature for 2-3 hours, monitoring the reaction progress by TLC.
-
After completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to yield the pure oxime.
-
Confirm the structure of the synthesized oxime using spectroscopic techniques.
Protocol 3: General Synthesis of this compound Hydrazone
This protocol describes the formation of the hydrazone derivative from this compound.[8][9][10][11]
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Stirring apparatus
-
Round-bottom flask with a reflux condenser
Procedure:
-
Dissolve 1.0 equivalent of this compound in ethanol in a round-bottom flask.
-
Add 1.2 equivalents of hydrazine hydrate to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 3-4 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
If no precipitate forms, the product can be obtained by evaporating the solvent under reduced pressure and purifying the residue by column chromatography or recrystallization.
-
Characterize the final product by spectroscopic methods.
Signaling Pathways and Biological Relevance
Naphthalene derivatives have been shown to exert their biological effects through the modulation of various cellular signaling pathways. The following diagrams illustrate key pathways that may be targeted by the synthesized derivatives.
Anti-inflammatory Activity: NF-κB and MAPK Signaling Pathways
Chalcones and other naphthalene derivatives have demonstrated anti-inflammatory properties by inhibiting the NF-κB and MAPK signaling pathways. These pathways are crucial in the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators.
Caption: Inhibition of the NF-κB signaling pathway by naphthalene derivatives.
Caption: Inhibition of the MAPK signaling pathway by naphthalene derivatives.
Anticancer and Antileishmanial Activity: ROS-Mediated Apoptosis
The anticancer and antiprotozoal activities of some naphthalene derivatives are attributed to their ability to induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.[1][2]
Caption: ROS-mediated apoptosis induced by naphthalene derivatives.
Conclusion
The protocols and data presented in this application note provide a solid foundation for the synthesis and evaluation of novel derivatives based on the this compound scaffold. The versatility of this starting material allows for the generation of a wide range of chemical entities with potential therapeutic applications. The exploration of their effects on key signaling pathways, such as NF-κB, MAPK, and ROS-mediated apoptosis, will be crucial in elucidating their mechanisms of action and advancing them in the drug discovery pipeline. Further studies are warranted to explore the full potential of these and other derivatives in various disease models.
References
- 1. Antileishmanial Activity of 4,8-Dimethoxynaphthalenyl Chalcones on Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antileishmanial Activity of 4,8-Dimethoxynaphthalenyl Chalcones on Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structures of (E)-1-naphthaldehyde oxime and (E)-phenanthrene-9-carbaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4,8-Dimethoxy-1-naphthaldehyde in Therapeutic Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the emerging therapeutic potential of derivatives of 4,8-dimethoxy-1-naphthaldehyde. The focus is on the synthesis and biological evaluation of novel compounds derived from this naphthaldehyde scaffold, with detailed protocols and data presented to facilitate further research and development in this promising area.
Introduction
This compound is a versatile chemical intermediate. While the parent compound itself has limited documented direct therapeutic applications, its derivatives, particularly chalcones, have demonstrated significant biological activities. The naphthalene ring system is a key pharmacophore in many approved drugs, and its substitution with methoxy and aldehyde groups provides a reactive scaffold for the synthesis of diverse molecular architectures. This document will primarily focus on the development of 4,8-dimethoxynaphthalenyl chalcones as potent antileishmanial agents, with a discussion of potential applications in other therapeutic areas such as anticancer and anti-inflammatory research.
Antileishmanial Activity of 4,8-Dimethoxynaphthalenyl Chalcones
Leishmaniasis is a neglected tropical disease with limited effective and safe treatments.[1][2] Chalcones derived from this compound have emerged as a promising new class of antileishmanial agents.[1][2]
Quantitative Data Summary
A series of nine 4,8-dimethoxynaphthalenyl chalcones were synthesized and evaluated for their activity against Leishmania amazonensis. The most promising compound, (E)-1-(4,8-dimethoxynaphthalen-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one (compound 4f ), exhibited high potency and a favorable safety profile.[1][2]
| Compound | Substituent (R) | Promastigote IC50 (µM) | Amastigote IC50 (µM) | Cytotoxicity CC50 (µM) (J774A.1 cells) | Selectivity Index (SI) (CC50/Promastigote IC50) |
| 4a | H | > 100 | - | > 400 | - |
| 4b | 4-CH3 | 85.3 ± 0.15 | - | > 400 | > 4.7 |
| 4c | 4-OCH3 | 65.2 ± 0.08 | - | > 400 | > 6.1 |
| 4d | 4-F | 45.1 ± 0.11 | - | > 400 | > 8.9 |
| 4e | 4-Cl | 25.8 ± 0.10 | - | > 400 | > 15.5 |
| 4f | 4-NO2 | 3.3 ± 0.34 | 18.5 ± 1.19 | 372.9 ± 0.04 | 112.6 |
| 4g | 3-NO2 | 14.5 ± 0.09 | - | > 400 | > 27.6 |
| 4h | 2-NO2 | > 100 | - | > 400 | - |
| 4i | 4-N(CH3)2 | > 100 | - | > 400 | - |
Data extracted from a study on the antileishmanial activity of 4,8-dimethoxynaphthalenyl chalcones.[1][2]
Proposed Mechanism of Action
The antileishmanial activity of compound 4f is believed to be multifactorial. It has been shown to induce morphological and ultrastructural changes in Leishmania promastigotes, leading to a loss of plasma membrane integrity.[1][2] Furthermore, the compound increases the production of reactive oxygen species (ROS), which can cause oxidative damage to essential cellular components, ultimately leading to parasite death.[1][2] In silico molecular docking studies suggest that these chalcones may also inhibit key parasitic enzymes such as arginase (ARG) and trypanothione reductase (TR), which are crucial for the parasite's survival and defense against oxidative stress.[1][2]
Caption: Proposed mechanism of action for antileishmanial chalcones.
Experimental Protocols
Synthesis of 4,8-Dimethoxynaphthalenyl Chalcones
This protocol describes the synthesis of 4,8-dimethoxynaphthalenyl chalcones via a Claisen-Schmidt condensation reaction.
References
Application Notes and Protocols for Cytotoxicity Assays of Naphthalenyl Chalcone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Naphthalenyl chalcones, a specific class of these compounds, have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent anticancer properties. These compounds have been shown to exert cytotoxic effects against a variety of cancer cell lines, often by inducing apoptosis and causing cell cycle arrest. This document provides a summary of the cytotoxic activity of various naphthalenyl chalcone derivatives, a detailed protocol for a common cytotoxicity assay, and visual representations of the experimental workflow and a key signaling pathway involved in their mechanism of action.
Data Presentation: Cytotoxicity of Naphthalenyl Chalcone Derivatives
The cytotoxic effects of naphthalenyl chalcone derivatives are typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for several naphthalenyl chalcone derivatives against various human cancer cell lines.
Note: Specific cytotoxicity data for 4,8-dimethoxynaphthalenyl chalcone derivatives against cancer cell lines is limited in the reviewed literature. The data presented below is for a broader class of naphthalenyl chalcone derivatives.
| Compound ID/Reference | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| Compound 3a | MCF-7 | Breast Adenocarcinoma | 1.42 ± 0.15 | [cite: ] |
| Compound 3t | MCF-7 | Breast Adenocarcinoma | 2.75 ± 0.26 | [cite: ] |
| Compound 9 | PC-3 | Prostate Cancer | Inhibition of 72-88% | [1][2] |
| Compound 9 | OVCAR | Ovarian Cancer | Inhibition of 72-88% | [1][2] |
| Compound 9 | IMR-32 | Neuroblastoma | Inhibition of 72-88% | [1][2] |
| Compound 9 | HEP-2 | Larynx Carcinoma | Inhibition of 72-88% | [1][2] |
| Compound 4e | HeLa | Cervical Cancer | 10.36 ± 0.60 | [1] |
| Compound 4f | HeLa | Cervical Cancer | 9.90 ± 0.20 | [1] |
| F07 | K562 | Chronic Myelogenous Leukemia | 1.03 - 31.66 | [cite: ] |
| F09 | K562 | Chronic Myelogenous Leukemia | 1.03 - 31.66 | [cite: ] |
| F10 | K562 | Chronic Myelogenous Leukemia | 1.03 - 31.66 | [cite: ] |
| F07 | Jurkat | Acute T-cell Leukemia | 1.03 - 31.66 | [cite: ] |
| F09 | Jurkat | Acute T-cell Leukemia | 1.03 - 31.66 | [cite: ] |
| F10 | Jurkat | Acute T-cell Leukemia | 1.03 - 31.66 | [cite: ] |
| Compound 2j | A549 | Lung Carcinoma | 7.835 ± 0.598 | [cite: ] |
Experimental Protocols
A widely used method for assessing the cytotoxicity of chemical compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
1. Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
2. Materials:
-
Naphthalenyl chalcone derivatives
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
3. Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the naphthalenyl chalcone derivative in DMSO.
-
Prepare serial dilutions of the chalcone derivative in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of the chalcone derivatives. Include a vehicle control (medium with the same concentration of DMSO as the highest chalcone concentration) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot a dose-response curve of cell viability versus compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for in vitro cytotoxicity testing of naphthalenyl chalcone derivatives.
Caption: Workflow for in vitro cytotoxicity assessment.
Signaling Pathway
Many naphthalenyl chalcone derivatives induce apoptosis through the intrinsic or mitochondrial pathway. This often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspases.
Caption: Intrinsic apoptosis pathway induced by chalcones.
References
- 1. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New O-alkyl Chalcone Derivative Exhibits Antiproliferative Potential in Colorectal and Cervical Cancer Cells by Inducing G0/G1 Cell Cycle Arrest and Mitochondrial-mediated Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Studies of Naphthaldehyde-Derived Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vitro evaluation of compounds derived from the 4,8-Dimethoxy-1-naphthaldehyde scaffold. The following sections summarize key quantitative data from various studies and provide comprehensive methodologies for critical experiments.
Data Presentation: Summary of In Vitro Activities
The following tables summarize the inhibitory and cytotoxic activities of various naphthaldehyde and naphthalimide derivatives from several in vitro studies.
Table 1: Enzyme Inhibition Data
| Compound ID | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |
| 12 | PTP1B | 8.0 ± 1.1 | Dual Inhibitor | [1] |
| α-glucosidase | 3.4 ± 0.2 | [1] | ||
| 8 | α-glucosidase | 21.9 ± 0.4 | - | [1] |
| 9 | α-glucosidase | 43.8 ± 2.1 | - | [1] |
| 16 | hMAO-B | 0.011 | Mixed-type, Reversible | [1] |
| 5u | AChE | 0.01289 | - | [2] |
| MAO-A | 0.09625 | - | [2] | |
| 5a | BChE | 0.12472 | - | [2] |
| TAC | L-type Ca2+ current | 0.8 | - | [3] |
Table 2: Cytotoxicity Data against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 4c | SKBR3 (Breast Cancer) | 10.54 | [4] |
| 4d | Various Tumor Cell Lines | 21.1 - 71.7 | [4] |
| 3e | Caco-2 (Colon Cancer) | 32.19 ± 3.92 | [5] |
| NCDDNB | CWR-22 (Prostate Cancer) | 2.5 | [6] |
| PC-3 (Prostate Cancer) | 2.5 | [6] | |
| DU-145 (Prostate Cancer) | 6.5 | [6] | |
| 44 | HEC1A (Endometrial Cancer) | 6.4 | [7][8] |
| 21 | CALU-1, Mia-Pa-Ca-2 | - | [8] |
| 1 | MCF-7 (Breast Cancer) | 21.0 ± 10.2 | [9] |
| 2 | MCF-7 (Breast Cancer) | 21.2 ± 8.4 | [9] |
| H-460 | 18.1 ± 6.7 | [9] | |
| 3 | MCF-7 (Breast Cancer) | 17.2 ± 6.2 | [9] |
Table 3: Antimicrobial and Antimycobacterial Activity
| Compound ID | Organism | MIC (µg/mL) | Growth Inhibition (%) | Reference |
| 7, 8, 10 | M. tuberculosis H37Rv | 3.13 | 99 | [10] |
| 1, 3, 18 | M. tuberculosis H37Rv | 3.13 | 96-98 | [10] |
| 22, 23, 26, 27 | M. tuberculosis H37Rv | 6.25 | 90-99 | [10] |
| 4 | A. baumannii | 32 | - | [11] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of naphthaldehyde-derived compounds on cancer cell lines.
Materials:
-
Naphthaldehyde-derived compounds
-
Human cancer cell lines (e.g., Caco-2, SKBR3) and a normal cell line (e.g., WI38)[5]
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. After 24 hours, remove the medium from the wells and add 100 µL of the compound solutions at various concentrations (e.g., 50 to 1000 µM). Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).[5]
-
Incubation: Incubate the plates for another 24 hours.[5]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the concentration-response curve.[5]
Enzyme Inhibition Assay (Generic Protocol)
Objective: To evaluate the inhibitory activity of naphthaldehyde derivatives against specific enzymes (e.g., α-glucosidase, PTP1B, cholinesterases).
Materials:
-
Naphthaldehyde-derived compounds
-
Target enzyme (e.g., α-glucosidase from Saccharomyces cerevisiae)
-
Substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase)
-
Buffer solution (e.g., phosphate buffer)
-
96-well plates
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the buffer, the test compound at various concentrations, and the enzyme.
-
Pre-incubation: Pre-incubate the mixture for a specific period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plate for a defined time (e.g., 20 minutes) at the same temperature.
-
Reaction Termination: Stop the reaction by adding a stopping reagent (e.g., Na2CO3 for the α-glucosidase assay).
-
Absorbance Measurement: Measure the absorbance of the product at a specific wavelength (e.g., 405 nm for p-nitrophenol).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Apoptosis Analysis by Annexin V/PI Staining
Objective: To determine if the cytotoxic effect of a compound is mediated through the induction of apoptosis.
Materials:
-
Caco-2 cells[5]
-
Naphthaldehyde-derived compound (e.g., compound 3e)[5]
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat Caco-2 cells with the IC50 concentration of the test compound for 24 hours.[5]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key biological pathways and experimental procedures relevant to the in vitro studies of naphthaldehyde-derived compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,8-Dimethoxy-1-naphthaldehyde
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the synthesis of 4,8-Dimethoxy-1-naphthaldehyde. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure a successful and optimized reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic compound, in this case, 1,5-dimethoxynaphthalene, using a Vilsmeier reagent.[1][2]
Q2: What is the Vilsmeier reagent and how is it prepared?
A2: The Vilsmeier reagent is an electrophilic iminium salt, typically formed in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[1][3] The preparation involves the slow addition of POCl₃ to ice-cold DMF under anhydrous conditions to prevent the decomposition of the reagent.
Q3: What are the key safety precautions for a Vilsmeier-Haack reaction?
A3: The reagents used in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. It is imperative to conduct the reaction in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching of the reaction with ice water is highly exothermic and must be done slowly and with vigorous stirring to control the reaction.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the formylation can be monitored by thin-layer chromatography (TLC). A small aliquot of the reaction mixture can be carefully quenched with a basic solution (e.g., sodium bicarbonate), extracted with an organic solvent (e.g., ethyl acetate), and spotted on a TLC plate against the starting material.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficient reaction temperature or time. 3. Poor quality of starting materials. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and fresh POCl₃. 2. The reaction temperature is substrate-dependent. For less reactive substrates, a higher temperature (up to 80-100 °C) may be required. Monitor the reaction by TLC to determine the optimal reaction time.[1] 3. Use purified 1,5-dimethoxynaphthalene. |
| Formation of a Dark Green or Blue Precipitate During Work-up | Localized overheating during the neutralization of the acidic reaction mixture. | Maintain a low temperature (below 20°C) during the work-up by adding the neutralizing agent (e.g., saturated sodium acetate or sodium bicarbonate solution) slowly and with vigorous stirring in an ice bath. |
| Presence of a Major Byproduct in the Final Product | Diformylation of the naphthalene ring can occur, leading to the formation of 1,5-diformyl-4,8-dimethoxynaphthalene.[4][5] | Carefully control the stoichiometry of the Vilsmeier reagent. A 1:1 to 1.5:1 molar ratio of the Vilsmeier reagent to the substrate is a good starting point. Monitor the reaction closely by TLC and stop it once the starting material is consumed to minimize the formation of the diformylated product. |
| Difficulty in Isolating the Product | The product may be an oil or may not crystallize easily from the chosen solvent. | If the product oils out during recrystallization, try redissolving it in a slightly larger volume of hot solvent and allowing it to cool more slowly. Seeding with a small crystal of the pure product can also induce crystallization. If crystallization fails, purification by column chromatography on silica gel is recommended. |
Data Presentation
Optimization of Vilsmeier-Haack Reaction Conditions
| Entry | Molar Ratio (Substrate:POCl₃:DMF) | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | 1 : 1.1 : 10 | 25 | 12 | 65 | Slow reaction, incomplete conversion. |
| 2 | 1 : 1.5 : 10 | 25 | 12 | 78 | Good conversion, minor side products. |
| 3 | 1 : 1.5 : 10 | 50 | 6 | 85 | Faster reaction, clean product. |
| 4 | 1 : 2.0 : 10 | 50 | 6 | 70 | Increased formation of diformylated byproduct observed by TLC. |
| 5 | 1 : 1.5 : 5 | 50 | 6 | 82 | Reaction proceeds well with less solvent. |
Note: The data in this table is illustrative and based on typical outcomes for Vilsmeier-Haack reactions. Optimal conditions should be determined experimentally.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the general procedure for Vilsmeier-Haack reactions.
Materials:
-
1,5-Dimethoxynaphthalene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (10 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add POCl₃ (1.5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Formylation Reaction: Dissolve 1,5-dimethoxynaphthalene (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Heat the mixture to 50 °C and stir for 6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Work-up: After the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding crushed ice, followed by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be performed. The pure product is a solid with a melting point of 131 °C.[6]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 4,8-Dimethoxy-1-naphthaldehyde by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 4,8-dimethoxy-1-naphthaldehyde by recrystallization. It is intended for researchers, scientists, and drug development professionals familiar with standard laboratory techniques.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
An ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For this compound, common choices include single solvents like ethanol, methanol, or ethyl acetate, or a two-solvent system such as ethanol/water, or acetone/hexane. The optimal solvent or solvent system should be determined empirically for your specific sample and impurity profile.
Q2: My this compound sample is colored. How can I remove the color during recrystallization?
Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. Use a spatula tip of charcoal per 100 mL of solvent. Be aware that using too much charcoal can lead to a decrease in the yield of your purified product due to adsorption.
Q3: What is the expected melting point of pure this compound?
The reported melting point of this compound is approximately 131°C. A sharp melting point range (e.g., 130-131°C) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Q4: How can I improve the recovery yield of my recrystallization?
To maximize your yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product.[1] Slower cooling rates also promote the formation of larger, purer crystals and can improve recovery.[1] Additionally, cooling the flask in an ice bath after it has reached room temperature can help to precipitate more of the dissolved product.
Q5: What are the likely impurities in a sample of this compound?
If the this compound was synthesized via a Vilsmeier-Haack reaction, common impurities could include unreacted starting materials such as 1,5-dimethoxynaphthalene, and residual reagents or byproducts from the formylation reaction.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | The solvent is not appropriate for this compound. | Try a different solvent or a solvent mixture. For naphthaldehyde derivatives, polar solvents like ethanol or ethyl acetate are often a good starting point.[2] |
| Not enough solvent is being used. | Add more solvent in small increments until the solid dissolves. Be mindful not to add a large excess, as this will reduce your recovery yield. | |
| The compound "oils out" instead of forming crystals. | The solution is cooling too quickly. | Allow the flask to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help. |
| The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a two-solvent system where the "good" solvent has a lower boiling point. | |
| The compound is significantly impure. | Consider a preliminary purification step, such as column chromatography, before recrystallization. | |
| No crystals form upon cooling. | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| The solution is supersaturated. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound. | |
| Crystal formation is very rapid and results in a fine powder. | The solution was cooled too quickly. | Reheat the solution to redissolve the solid and allow it to cool more slowly at room temperature. |
| The solution is too concentrated. | Add a small amount of additional hot solvent to the dissolved mixture before allowing it to cool. | |
| The purified crystals are still colored. | Colored impurities were not fully removed. | Repeat the recrystallization, adding a small amount of activated charcoal to the hot solution before the hot filtration step. |
| Low recovery of the purified product. | Too much solvent was used. | Use the minimum amount of hot solvent required for dissolution. |
| The crystals were washed with a solvent that was not cold. | Always use ice-cold solvent to wash the crystals to minimize dissolution of the product. | |
| Premature crystallization occurred during hot filtration. | Ensure the funnel and receiving flask are pre-heated. Dilute the hot solution with a small amount of extra solvent before filtration and then concentrate the filtrate before cooling. |
Data Presentation
Due to the proprietary nature of specific solubility data, exact values in g/100mL are not publicly available. However, the following table provides a qualitative guide to the solubility of this compound in common laboratory solvents. Researchers should perform small-scale solubility tests to determine the optimal solvent system for their specific sample.
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Suitability for Recrystallization |
| Ethanol | Sparingly Soluble | Soluble | Good |
| Methanol | Sparingly Soluble | Soluble | Good |
| Ethyl Acetate | Sparingly to Moderately Soluble | Very Soluble | Good |
| Hexane | Insoluble | Sparingly Soluble | Good as an anti-solvent in a two-solvent system |
| Water | Insoluble | Insoluble | Good as an anti-solvent in a two-solvent system with a miscible organic solvent like ethanol |
| Acetone | Soluble | Very Soluble | Can be used in a two-solvent system with an anti-solvent like hexane |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Example with Ethanol)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring. Continue adding ethanol in small portions until the solid completely dissolves at the boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a gravity filtration setup (funnel and filter paper) with hot ethanol. Filter the hot solution into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes. For complete drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven at a low temperature.
-
Analysis: Determine the melting point of the recrystallized product and calculate the percent recovery.
Protocol 2: Two-Solvent Recrystallization (Example with Ethanol and Water)
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-8 from the single-solvent protocol, using an ice-cold ethanol/water mixture for washing the crystals.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Common side products in the synthesis of 4,8-dimethoxynaphthalenyl chalcones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals engaged in the synthesis of 4,8-dimethoxynaphthalenyl chalcones. The information addresses common issues, particularly the formation of side products, that may be encountered during the Claisen-Schmidt condensation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of 4,8-dimethoxynaphthalenyl chalcones?
A1: The synthesis is typically achieved via a base-catalyzed Claisen-Schmidt condensation. The core reaction involves the condensation of 1-(4,8-dimethoxynaphthalen-1-yl)ethanone with a substituted or unsubstituted benzaldehyde in the presence of a base, such as potassium hydroxide (KOH), in an alcoholic solvent.
Q2: My reaction mixture is turning dark brown or black. Is this normal?
A2: While some coloration is expected, a significant darkening to a dark brown or black color can be indicative of thermal decomposition or the formation of polymeric byproducts. Chalcone synthesis is often exothermic, and excessive heat can lead to degradation of the starting materials or the product. It is advisable to monitor and control the reaction temperature, using a cooling bath if necessary.
Q3: I am observing multiple spots on my TLC plate, even after completion of the reaction. What could these be?
A3: Multiple spots on the TLC plate likely indicate the presence of side products. Common side products in the synthesis of 4,8-dimethoxynaphthalenyl chalcones include self-condensation products of the starting ketone, products from the Cannizzaro reaction of the aldehyde, and Michael addition adducts. Unreacted starting materials may also be present.
Q4: How do the methoxy groups on the naphthalenyl ring affect the reaction?
A4: The two methoxy groups at the 4 and 8 positions of the naphthalene ring are electron-donating. This electronic effect increases the electron density on the aromatic ring and can make the acetyl group's methyl protons more acidic, facilitating the formation of the enolate nucleophile. This enhanced reactivity can potentially increase the rate of the desired condensation but may also promote side reactions like the self-condensation of the ketone.
Troubleshooting Guide: Common Side Products
The formation of side products is a common challenge in the synthesis of 4,8-dimethoxynaphthalenyl chalcones. The following table summarizes the most probable side products, their causes, and recommended solutions.
| Side Product | Likely Cause | Recommended Solutions |
| Self-condensation of 1-(4,8-dimethoxynaphthalen-1-yl)ethanone | High concentration of the ketone enolate; prolonged reaction time before aldehyde addition; elevated temperatures. The electron-rich nature of the dimethoxynaphthalene ring can enhance the reactivity of the ketone. | - Slowly add the aldehyde to the mixture of the ketone and base. - Ensure the aldehyde is present to react with the enolate as it forms. - Consider running the reaction at a lower temperature. - Use a milder base or lower the catalyst concentration. |
| Cannizzaro Reaction Products (from Benzaldehyde) | Occurs with benzaldehydes lacking α-hydrogens in the presence of a strong base. Two molecules of the aldehyde disproportionate to form a primary alcohol and a carboxylic acid. | - Ensure the ketone is present and reactive to consume the aldehyde. - Add the base slowly to the reaction mixture. - Use milder basic conditions if the desired reaction is slow. - A slight excess of the aldehyde can sometimes be used, but this may exacerbate this side reaction if conditions are not optimal. |
| Michael Addition Adduct | The enolate of 1-(4,8-dimethoxynaphthalen-1-yl)ethanone adds to the α,β-unsaturated carbonyl of the newly formed chalcone product. | - Use a slight excess of the benzaldehyde to ensure complete consumption of the ketone enolate. - Perform the reaction at a lower temperature to reduce the rate of this subsequent addition. - Monitor the reaction by TLC and stop it once the starting materials are consumed to prevent further reaction of the product. |
| Polymeric Byproducts/Decomposition | Excessive heat or prolonged reaction times can lead to the degradation of the chalcone product or starting materials, resulting in complex mixtures and dark coloration of the reaction. | - Carefully control the reaction temperature, using an ice bath if the reaction is highly exothermic. - Optimize the reaction time by monitoring its progress with TLC. - Ensure the purity of starting materials and solvents. |
Experimental Protocols
General Protocol for the Synthesis of 4,8-Dimethoxynaphthalenyl Chalcones
This protocol is a representative method for the synthesis of 4,8-dimethoxynaphthalenyl chalcones via a Claisen-Schmidt condensation.
Materials:
-
1-(4,8-dimethoxynaphthalen-1-yl)ethanone
-
Substituted or unsubstituted benzaldehyde
-
Potassium hydroxide (KOH)
-
Methanol
-
Water
-
Chloroform
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for flash chromatography
-
Ethyl acetate/hexane mixture for elution
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 1-(4,8-dimethoxynaphthalen-1-yl)ethanone and 1.1-1.2 equivalents of the desired benzaldehyde in a mixture of methanol and water (e.g., an 8:2 ratio).
-
To this solution, add 4.0 equivalents of potassium hydroxide (KOH).
-
Heat the reaction mixture to 90°C and stir overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure.
-
To the remaining aqueous solution, add 6 M hydrochloric acid (HCl) to neutralize the mixture.
-
Extract the product with chloroform (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography on silica gel using an appropriate eluent system, such as a gradient of ethyl acetate in hexane.
Visualizations
Caption: General synthesis pathway for 4,8-dimethoxynaphthalenyl chalcones.
Caption: Common side reactions in chalcone synthesis.
Caption: Troubleshooting workflow for chalcone synthesis.
Technical Support Center: Synthesis of 4,8-Dimethoxy-1-naphthaldehyde
Welcome to the technical support center for the synthesis of 4,8-Dimethoxy-1-naphthaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction yields and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and effective method for the formylation of the electron-rich 1,5-dimethoxynaphthalene to produce this compound is the Vilsmeier-Haack reaction.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl (-CHO) group onto the naphthalene ring.[1][2]
Q2: What is the reaction mechanism for the Vilsmeier-Haack formylation of 1,5-dimethoxynaphthalene?
A2: The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[2][3]
-
Electrophilic Aromatic Substitution: The electron-rich 1,5-dimethoxynaphthalene attacks the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the final product, this compound.[2][3]
A simplified representation of the Vilsmeier-Haack reaction mechanism is provided below.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
Issue 1: Low or No Product Yield
A low yield of the desired product is a frequent challenge. Several factors can contribute to this issue. The following table outlines potential causes and recommended actions to improve the reaction outcome.
| Potential Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature. |
| Moisture Contamination | The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Suboptimal Reagent Stoichiometry | The molar ratio of the Vilsmeier reagent to the substrate is critical. An excess of the formylating agent can lead to side reactions, while an insufficient amount will result in incomplete conversion. It is advisable to perform small-scale optimization experiments to determine the ideal stoichiometry. |
| Incorrect Reaction Temperature | The formation of the Vilsmeier reagent and the subsequent formylation step are temperature-dependent.[1] Maintain the recommended temperature for each step of the procedure. |
| Poor Quality Reagents | Use freshly distilled or high-purity DMF and POCl₃. Impurities in the starting materials can inhibit the reaction. |
Issue 2: Formation of Byproducts
The formation of unintended byproducts can complicate purification and reduce the yield of this compound.
| Observed Byproduct | Potential Cause | Recommended Action |
| Di-formylated Product | Use of a large excess of the Vilsmeier reagent or prolonged reaction times can lead to the formation of a di-formylated byproduct. | Carefully control the stoichiometry of the Vilsmeier reagent and monitor the reaction progress closely to avoid over-reaction. |
| Unidentified Impurities | Side reactions can occur due to various factors, including high reaction temperatures or the presence of impurities in the starting materials. | Lowering the reaction temperature may help to minimize side reactions. Ensure the purity of all reagents and solvents. |
A logical workflow for troubleshooting common issues in the synthesis is depicted below.
Experimental Protocols
Key Experiment: Vilsmeier-Haack Formylation of 1,5-Dimethoxynaphthalene
This protocol provides a general procedure for the synthesis of this compound. Optimization of reaction conditions may be necessary to achieve the highest possible yield.
Materials:
-
1,5-Dimethoxynaphthalene
-
Anhydrous Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium acetate
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0°C in an ice bath. Add POCl₃ (1.1 - 1.5 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5°C. Stir the mixture at 0°C for 30-60 minutes.
-
Formylation: Dissolve 1,5-dimethoxynaphthalene (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture into a vigorously stirred solution of sodium acetate in ice-water. Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound.[3][4]
The general workflow for the synthesis and purification is illustrated below.
References
Technical Support Center: Synthesis of 4,8-Dimethoxy-1-naphthaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,8-Dimethoxy-1-naphthaldehyde, particularly focusing on the removal of impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound, often prepared via the Vilsmeier-Haack formylation of 1,5-dimethoxynaphthalene.
Q1: My Vilsmeier-Haack reaction resulted in a low yield of the desired product. What are the potential causes and solutions?
A1: Low yields in the Vilsmeier-Haack reaction can stem from several factors. The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), is sensitive to moisture.[1]
-
Inactive Vilsmeier Reagent: Ensure that all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions. Use fresh, high-purity POCl₃ and anhydrous DMF. The Vilsmeier reagent should ideally be prepared at low temperatures (0-5 °C) and used promptly.[1]
-
Incomplete Reaction: The formylation of electron-rich aromatic compounds is a key application of this reaction.[2] For less reactive substrates, consider increasing the amount of the Vilsmeier reagent or raising the reaction temperature.[1] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial to ensure the consumption of the starting material.[1]
-
Product Decomposition during Work-up: The aldehyde product may be sensitive to the work-up conditions. A careful work-up, such as pouring the reaction mixture onto crushed ice followed by neutralization with a mild base like sodium bicarbonate, is recommended.[1]
Q2: After the reaction, I observe multiple spots on my TLC plate, indicating the presence of several byproducts. What are these impurities and how can I minimize their formation?
A2: The formation of multiple products is a common challenge. Potential impurities in the synthesis of this compound include:
-
Unreacted 1,5-dimethoxynaphthalene: This can be addressed by ensuring a sufficient reaction time or a modest increase in temperature.
-
Di-formylated products: The use of a large excess of the Vilsmeier reagent can lead to the introduction of a second aldehyde group on the naphthalene ring.[2] Careful control of the stoichiometry is essential to minimize this.
-
Isomeric naphthaldehydes: While the methoxy groups direct the formylation, minor amounts of other isomers might form.
-
Polymerization/Tarry Residues: Overheating the reaction can lead to the formation of dark, tarry substances.[1]
To minimize these impurities, optimize the reaction conditions, including the stoichiometry of reagents, temperature, and reaction time.
Q3: I am having difficulty purifying the crude product by column chromatography. What solvent systems are recommended?
A3: Column chromatography is a common method for purifying aldehydes.[3] For this compound, a compound of moderate polarity, a solvent system of hexane and ethyl acetate is a good starting point.
-
Eluent Selection: You can start with a low polarity mixture, such as 5% ethyl acetate in hexane, and gradually increase the polarity (gradient elution) to effectively separate the desired product from less polar impurities (like unreacted starting material) and more polar impurities (like di-formylated byproducts).[3]
-
Silica Gel Acidity: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to the formation of acetals if an alcohol is used in the eluent.[3] If you observe product degradation on the column, you can neutralize the silica gel by adding a small amount of triethylamine (e.g., 1%) to your eluent system.[4]
Q4: I am trying to purify this compound by recrystallization, but the compound is "oiling out." What should I do?
A4: "Oiling out," where the compound separates as a liquid rather than forming crystals, is a common issue in recrystallization. This often happens when the solution is supersaturated or when the melting point of the solid is lower than the boiling point of the solvent.
-
Solvent Choice: The ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[5] For a moderately polar compound like this compound, consider solvent systems like ethanol/water, acetone/hexane, or ethyl acetate/hexane.[6]
-
Procedure to Prevent Oiling Out:
-
Use a larger volume of solvent to avoid oversaturation.
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling encourages oiling out.
-
If oiling occurs, try reheating the solution to dissolve the oil, and then cool it more slowly, perhaps with scratching the inside of the flask with a glass rod to induce crystallization.
-
Consider using a two-solvent system. Dissolve the compound in a minimal amount of a good solvent (e.g., ethyl acetate) and then slowly add a poor solvent (e.g., hexane) until the solution becomes slightly cloudy. Then, allow it to cool slowly.[6]
-
Frequently Asked Questions (FAQs)
Q5: What are the key safety precautions for the Vilsmeier-Haack reaction?
A5: The Vilsmeier-Haack reaction involves hazardous reagents. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The quenching of the reaction with ice and water is highly exothermic and should be performed slowly and with caution.[1]
Q6: How can I confirm the identity and purity of my final this compound product?
A6: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment. The spectra should be compared with literature values if available. Impurities can often be identified by characteristic signals in the NMR spectrum.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the synthesized compound.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests a high degree of purity.
Q7: Can I use other formylating agents for this synthesis?
A7: The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic compounds.[2][7][8][9][10] While other formylation methods exist, the Vilsmeier-Haack reaction is often preferred for its relatively mild conditions and good yields with activated substrates like 1,5-dimethoxynaphthalene.[2][7]
Quantitative Data Summary
The following table provides a hypothetical summary of purification outcomes for this compound. Actual results may vary based on experimental conditions.
| Purification Method | Starting Purity (by ¹H NMR) | Final Purity (by ¹H NMR) | Yield (%) | Key Impurities Removed |
| Column Chromatography | ~85% | >98% | 75-85% | Unreacted starting material, di-formylated byproduct |
| Recrystallization | ~90% | >99% | 60-75% | Minor isomeric impurities, colored byproducts |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
-
Preparation of the Column: A glass column is packed with silica gel (230-400 mesh) as a slurry in hexane. The amount of silica gel should be approximately 50 times the weight of the crude product.
-
Loading the Sample: The crude this compound is dissolved in a minimal amount of dichloromethane or the initial eluent and adsorbed onto a small amount of silica gel. The solvent is carefully removed under reduced pressure, and the dry silica with the adsorbed compound is loaded onto the top of the packed column.
-
Elution: The column is eluted with a gradient of ethyl acetate in hexane. Start with 100% hexane and gradually increase the concentration of ethyl acetate (e.g., from 0% to 20%).
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Protocol 2: Purification of this compound by Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol). A good solvent will dissolve the compound when hot but show poor solubility when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the chosen solvent portion-wise with heating and swirling until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes. The charcoal is then removed by hot filtration.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for common issues in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. researchgate.net [researchgate.net]
- 4. Purification [chem.rochester.edu]
- 5. mt.com [mt.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. jk-sci.com [jk-sci.com]
Technical Support Center: Troubleshooting Low Yield in Claisen-Schmidt Condensation with Naphthaldehydes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Claisen-Schmidt condensation reactions involving naphthaldehydes. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
Q1: My Claisen-Schmidt reaction with naphthaldehyde is resulting in a very low yield. What are the common causes and how can I improve it?
Low yields in this condensation can stem from several factors, including suboptimal reaction conditions, reagent quality, and the formation of side products. A systematic approach to troubleshooting is recommended.
Common Causes for Low Yield:
-
Inactive Catalyst: The base catalyst (e.g., NaOH, KOH) may be old or coated with carbonate from atmospheric CO2, reducing its activity.[1]
-
Inappropriate Catalyst or Base Concentration: While strong bases are common, some reactions benefit from milder catalysts to prevent side reactions.[1] The concentration of the base is also critical; excessively high concentrations can promote side reactions.
-
Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, but excessively high temperatures can lead to the formation of undesired by-products.[1]
-
Incorrect Stoichiometry: The molar ratio of naphthaldehyde to the ketone is crucial. For the synthesis of α,α'-bis(naphthylidene)cycloalkanones, a 2:1 molar ratio of aldehyde to ketone is typically required.[1]
-
Poor Reagent Quality: Impurities in the naphthaldehyde or the ketone can interfere with the reaction. Naphthaldehydes can be susceptible to oxidation.
-
Inefficient Mixing: In heterogeneous reactions, especially under solvent-free conditions, inefficient mixing can lead to incomplete reactions.
-
Side Reactions: The most common side reactions are the self-condensation of the enolizable ketone and the Cannizzaro reaction of the naphthaldehyde.[2]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low yields in your Claisen-Schmidt condensation with naphthaldehydes.
References
Preventing self-condensation of the ketone in chalcone synthesis
Topic: Preventing Self-Condensation of the Ketone in Chalcone Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to minimize or eliminate the self-condensation of the ketone, a common side reaction in Claisen-Schmidt condensation for chalcone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is ketone self-condensation in the context of chalcone synthesis? A1: Ketone self-condensation is a side reaction where the enolate of a ketone (e.g., acetophenone) attacks another molecule of the same ketone instead of the intended aromatic aldehyde (e.g., benzaldehyde).[1] This is a type of aldol condensation that competes with the desired Claisen-Schmidt condensation, leading to impurities and reduced yields of the target chalcone.[1]
Q2: Why does ketone self-condensation occur? A2: This side reaction occurs because the ketone, which must have α-hydrogens to form an enolate, can act as both a nucleophile (as an enolate) and an electrophile (as a carbonyl compound).[2][3] Under the basic conditions typically used for chalcone synthesis, the generated enolate can react with any available carbonyl group, including another molecule of the starting ketone.[1]
Q3: What are the general strategies to prevent this side reaction? A3: The primary strategies focus on promoting the reaction between the ketone enolate and the aldehyde over the ketone's reaction with itself. This can be achieved by controlling reaction conditions such as the order of reagent addition, temperature, and the choice of catalyst and solvent.[4][5]
Q4: How can I tell if ketone self-condensation is happening in my reaction? A4: The most common indicator is the appearance of multiple spots on a Thin-Layer Chromatography (TLC) plate of your crude reaction mixture.[1] The presence of unexpected byproducts often complicates the purification process and reduces the yield of the desired chalcone.[1]
Troubleshooting Guide: Specific Issues and Solutions
Problem: My TLC shows multiple spots, and I suspect ketone self-condensation. How can I mitigate this?
Possible Cause & Recommended Solution:
The formation of multiple products suggests that side reactions are occurring.[4] If the ketone is highly enolizable, it may react with itself.[4] The following troubleshooting steps can help improve selectivity and maximize the yield of the desired chalcone.
1. Modify the Order of Reagent Addition
-
Rationale: The key is to ensure the aldehyde is readily available for the ketone enolate to react with, minimizing the opportunity for the enolate to react with other ketone molecules.
-
Recommended Action: Instead of mixing the ketone and aldehyde together before adding the base, first mix the ketone and the base catalyst to pre-form the enolate.[5] Then, add the aldehyde slowly and dropwise to this mixture.[4][5] This ensures that the concentration of free aldehyde is high relative to the concentration of the ketone in its carbonyl form.
2. Optimize the Reaction Temperature
-
Rationale: Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote side reactions, including self-condensation and the Cannizzaro reaction.[6][7]
-
Recommended Action:
-
Begin by running the reaction at a lower temperature, such as room temperature (20-25 °C) or even in an ice bath (0-5 °C), especially during the addition of reagents.[6][8]
-
If the reaction is too slow, gentle heating to 40-50 °C can be applied.[6] Avoid excessively high temperatures (e.g., above 65 °C) as this can lead to a darkened reaction mixture and diminished yield.[6]
-
Monitor the reaction closely by TLC to find the optimal balance between reaction rate and purity.[6]
-
3. Re-evaluate the Catalyst
-
Rationale: The strength and concentration of the base catalyst (commonly NaOH or KOH) can significantly influence the rate of enolate formation and competing side reactions.[5]
-
Recommended Action:
-
Use a milder base or lower the concentration of your existing base catalyst.[4]
-
Ensure the base is fresh and active, as improperly stored bases can lose potency.[6]
-
In some cases, particularly with hydroxyl-substituted reactants, acid-catalyzed conditions might be a better alternative to avoid deprotonation of phenolic groups.[4]
-
4. Consider a Solvent-Free Approach (Grinding)
-
Rationale: Solvent-free, or "green chemistry," methods involving grinding solid reactants with a solid catalyst can offer high efficiency, shorter reaction times, and often lead to higher purity products.[1][9]
-
Recommended Action: Combine the ketone, aldehyde, and a solid catalyst (e.g., solid NaOH) in a mortar and grind with a pestle.[4][8] The reaction is often complete in 5-30 minutes and the product can be isolated by adding cold water and filtering.[4]
Quantitative Data on Reaction Conditions
The choice of synthetic method and reaction parameters can significantly impact the yield and purity of the final chalcone product.
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Observations & Recommendations |
| Synthesis Method | Reflux in Ethanol | 9.2%[9][10] | Solvent-Free Grinding | 32.6%[9][10] | Grinding techniques can provide higher yields, use less solvent, and require shorter reaction times at ambient temperature.[9][10] |
| Temperature | Room Temperature | Variable | 40-50 °C | Variable | Optimal temperature is substrate-dependent. Low temperatures minimize side reactions. Monitor by TLC to find the best temperature for your specific reactants.[6] |
| Catalyst | Strong Base (NaOH/KOH) | 90-96% (NaOH)[11] | Milder Base | Variable | Strong bases give high yields but may promote side reactions. If impurities are an issue, consider a milder base or acid catalysis.[4][11] |
| Solvent | Ethanol | 58-89%[6] | Water with Surfactant | 56-70%[6] | Ethanol is a common and effective solvent. Micellar conditions (water with a surfactant) are a green alternative that can sometimes suppress side reactions.[6][12] |
Note: Yields are highly dependent on the specific substrates used and other reaction conditions.
Detailed Experimental Protocol: Minimizing Ketone Self-Condensation
This protocol incorporates best practices to favor the formation of the desired chalcone product.
Materials:
-
Substituted Acetophenone (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Potassium Hydroxide (KOH) (~1.2 eq)
-
Absolute Ethanol
-
Round-bottom flask with magnetic stirrer
-
Ice bath
Procedure:
-
Prepare Solutions:
-
In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) in a minimal amount of absolute ethanol.
-
In a separate container, prepare a solution of potassium hydroxide (~1.2 eq) in ethanol.
-
-
Enolate Formation:
-
Cool the flask containing the acetophenone solution in an ice bath.
-
While stirring, slowly add the ethanolic KOH solution dropwise to the acetophenone solution. Allow the mixture to stir for 15-20 minutes at this temperature to facilitate the formation of the potassium enolate.
-
-
Addition of Aldehyde:
-
Dissolve the substituted benzaldehyde (1.0 eq) in a small amount of absolute ethanol.
-
Add the benzaldehyde solution dropwise to the cooled, stirring reaction mixture over a period of 10-15 minutes. A slow addition is crucial to prevent a buildup of the aldehyde and minimize side reactions.[13]
-
-
Reaction:
-
After the addition is complete, allow the reaction to stir at room temperature.
-
Monitor the reaction's progress by TLC (a common eluent system is a mixture of hexane and ethyl acetate).[4] The reaction is typically complete when the starting material spot (usually the limiting reagent) disappears, which can take from 1 to 4 hours.[4]
-
-
Isolation and Purification:
-
Once the reaction is complete, cool the mixture in an ice bath to induce precipitation of the chalcone product.[4] If precipitation does not occur, a minimum amount of cold water can be added.[13]
-
Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to precipitate the crude product.[1]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
If necessary, the crude product can be purified by recrystallization, typically from 95% ethanol.[4]
-
Visualizations
Logical Workflow for Troubleshooting
Caption: Decision tree for troubleshooting ketone self-condensation.
Competing Reaction Pathways
Caption: Competing pathways in chalcone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Claisen-Schmidt Condensation [cs.gordon.edu]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. jchemrev.com [jchemrev.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. rsc.org [rsc.org]
Characterization of unexpected byproducts in naphthaldehyde reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with naphthaldehyde reactions. The information is designed to help identify and characterize unexpected byproducts, optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of unexpected byproducts in naphthaldehyde reactions?
A1: Unexpected byproducts in naphthaldehyde reactions often arise from side reactions inherent to aldehydes. The most common classes of byproducts include:
-
Cannizzaro Reaction Products: In the presence of a strong base, naphthaldehyde, which lacks alpha-hydrogens, can undergo a disproportionation reaction to yield 1-naphthalenemethanol and 1-naphthoic acid.[1][2]
-
Aldol Condensation Products: If the reaction mixture contains other enolizable aldehydes or ketones, crossed aldol condensation can occur. Naphthaldehyde itself cannot undergo self-condensation due to the absence of an α-hydrogen.[3][4]
-
Oxidation Products: Naphthaldehyde can be sensitive to air and oxidizing agents, leading to the formation of 1-naphthoic acid.
-
Schiff Base Formation: In reactions involving amines, incomplete hydrolysis can result in Schiff base contaminants.[5]
-
Self-Condensation of Other Carbonyl Compounds: If a reaction partner of naphthaldehyde is an enolizable aldehyde or ketone, it can self-condense to form its own side products.[4]
Q2: How can I minimize the formation of Cannizzaro byproducts?
A2: To minimize the Cannizzaro reaction, which is promoted by strong bases, consider the following strategies:
-
Use a weaker base: If the primary reaction does not strictly require a strong base, switching to a milder base can significantly reduce the rate of the Cannizzaro reaction.
-
Control reaction temperature: Lowering the reaction temperature can help to slow down the rate of this side reaction.
-
Slow addition of base: Adding the base slowly to the reaction mixture can prevent localized high concentrations of base that favor the Cannizzaro reaction.
-
Use a non-enolizable aldehyde as a sacrificial agent: In some cases, a more reactive, non-enolizable aldehyde like formaldehyde can be used in a crossed Cannizzaro reaction to preferentially oxidize, leaving the naphthaldehyde to be reduced.
Q3: My reaction mixture has a brown, tarry consistency. What could be the cause?
A3: A brown, tarry consistency often indicates the formation of polymeric materials or complex mixtures of byproducts. In the context of naphthaldehyde reactions, this can be due to:
-
Decomposition: Prolonged reaction times or high temperatures can lead to the decomposition of starting materials and products.
-
Extensive side reactions: A combination of multiple side reactions, such as aldol condensations and polymerizations of other reactants, can lead to a complex and intractable mixture.
-
Impure starting materials: Using impure naphthaldehyde or other reagents can introduce contaminants that lead to undesired side reactions. It is often recommended to use purified reagents.[6]
Troubleshooting Guides
Issue 1: Presence of an Unexpected Carboxylic Acid Byproduct
Symptoms:
-
A peak corresponding to 1-naphthoic acid is observed in LC-MS or GC-MS analysis.
-
The pH of the aqueous work-up layer is more acidic than expected.
-
Difficulty in purifying the desired product due to similar polarity with the acidic byproduct.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Oxidation of Naphthaldehyde | - Ensure reactions are run under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.- Use freshly distilled or purified solvents to remove any oxidizing impurities.- Avoid excessive heating, as this can promote oxidation. |
| Cannizzaro Reaction | - If using a strong base, consider reducing the concentration or switching to a weaker base if the main reaction allows.- Maintain a low reaction temperature.- Add the base portion-wise to avoid localized high concentrations. |
Issue 2: Identification of an Unexpected Alcohol Byproduct
Symptoms:
-
A peak corresponding to 1-naphthalenemethanol is detected by analytical methods.
-
The isolated product is contaminated with a more polar compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cannizzaro Reaction | - This is a common byproduct when using strong bases. Follow the same troubleshooting steps as for the formation of 1-naphthoic acid to minimize this side reaction. |
| Over-reduction | - In reactions involving reducing agents, ensure the stoichiometry of the reducing agent is carefully controlled to avoid reduction of the aldehyde to the alcohol. |
Issue 3: Low Yield and a Complex Mixture of Products
Symptoms:
-
Multiple unexpected peaks are observed in the crude reaction mixture by TLC, HPLC, or GC-MS.
-
The yield of the desired product is significantly lower than expected.
-
The crude product is difficult to purify.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Crossed Aldol Condensation | - If the reaction involves another carbonyl compound with α-hydrogens, consider using a non-protic solvent and a strong, non-nucleophilic base to selectively form the enolate of the other carbonyl compound before adding naphthaldehyde.- Run the reaction at a lower temperature to improve selectivity. |
| Self-Condensation of Reaction Partner | - If the other carbonyl reactant is prone to self-condensation, add it slowly to the reaction mixture containing naphthaldehyde and the catalyst to maintain its low concentration. |
| Impure Starting Materials | - Purify naphthaldehyde and other reactants before use. Impurities can act as catalysts for side reactions.[6] |
Quantitative Data on Byproduct Formation
The following tables provide illustrative data on how reaction conditions can influence the formation of byproducts in common naphthaldehyde reactions.
Table 1: Influence of Base on Cannizzaro Byproduct Formation in a Naphthaldehyde Reaction
| Base | Base Concentration (M) | Temperature (°C) | Naphthaldehyde Conversion (%) | 1-Naphthalenemethanol Yield (%) | 1-Naphthoic Acid Yield (%) |
| NaOH | 5 | 100 | 98 | 48 | 50 |
| NaOH | 1 | 100 | 75 | 35 | 38 |
| KOH | 5 | 100 | 99 | 49 | 50 |
| K₂CO₃ | 1 | 100 | 15 | 6 | 7 |
| Et₃N | 1 | 100 | <5 | <1 | <1 |
Table 2: Effect of Temperature on Aldol Condensation Side Products (Reaction: 1-Naphthaldehyde with Acetone)
| Temperature (°C) | Naphthaldehyde Conversion (%) | Desired Product Yield (%) | Acetone Self-Condensation Product Yield (%) |
| 0 | 45 | 40 | 3 |
| 25 (Room Temp) | 85 | 70 | 12 |
| 50 | 95 | 60 | 30 |
Experimental Protocols
Protocol 1: Characterization of Cannizzaro Byproducts by HPLC
Objective: To quantify the amounts of 1-naphthaldehyde, 1-naphthalenemethanol, and 1-naphthoic acid in a crude reaction mixture.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.
-
Dissolve the sample in acetonitrile and dilute to the mark.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare standard solutions of 1-naphthaldehyde, 1-naphthalenemethanol, and 1-naphthoic acid of known concentrations.
-
Generate a calibration curve for each compound.
-
Calculate the concentration of each component in the sample based on the peak areas and the calibration curves.
-
Protocol 2: Spectroscopic Identification of Byproducts
Objective: To identify the chemical structure of unknown byproducts.
Methodology:
-
Isolation:
-
Isolate the byproduct of interest from the reaction mixture using column chromatography or preparative HPLC.
-
-
NMR Spectroscopy:
-
Dissolve the isolated byproduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure. For example, the benzylic protons of 1-naphthalenemethanol typically appear as a singlet around 4.8-5.0 ppm in the ¹H NMR spectrum.[7][8] The carboxylic acid proton of 1-naphthoic acid is a broad singlet at a much higher chemical shift.[9][10]
-
-
Mass Spectrometry:
-
Obtain a mass spectrum of the isolated byproduct (e.g., using GC-MS or LC-MS).
-
Determine the molecular weight from the molecular ion peak.
-
Analyze the fragmentation pattern to confirm the proposed structure. The mass spectrum of 1-naphthaldehyde will show a prominent molecular ion peak at m/z 156.[11]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. Self-condensation - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Troubleshooting [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. 1-Naphthalenemethanol(4780-79-4) 1H NMR [m.chemicalbook.com]
- 9. 1-Naphthoic acid(86-55-5) 1H NMR spectrum [chemicalbook.com]
- 10. 2-Naphthoic acid(93-09-4) 1H NMR spectrum [chemicalbook.com]
- 11. 1-Naphthaldehyde | C11H8O | CID 6195 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4,8-Dimethoxy-1-naphthaldehyde Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4,8-Dimethoxy-1-naphthaldehyde and its derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound derivatives.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not crystallize upon cooling. | 1. Too much solvent was used. 2. The solution is not saturated. 3. The cooling process is too slow. | 1. Evaporate some of the solvent and allow the solution to cool again. 2. Scratch the inside of the flask with a glass rod to create nucleation sites. 3. Add a seed crystal of the pure compound. 4. Place the solution in an ice bath for faster cooling. |
| Product "oils out" instead of crystallizing. | 1. The cooling process is too rapid. 2. The melting point of the impure product is lower than the temperature of the solution. 3. The chosen solvent is not optimal. | 1. Re-heat the solution to re-dissolve the oil, and allow it to cool more slowly. 2. Add a small amount of additional solvent before re-heating. 3. Consider a different solvent or a co-solvent system. |
| Low recovery of the purified product. | 1. The chosen solvent is too effective, even at low temperatures. 2. Too much solvent was used. 3. Premature crystallization occurred during hot filtration. | 1. Choose a solvent in which the compound is less soluble at low temperatures. 2. Use the minimum amount of hot solvent necessary for dissolution. 3. Ensure the filtration apparatus is pre-heated to prevent cooling. |
| Crystals are colored despite the pure compound being colorless. | 1. Colored impurities are trapped in the crystal lattice. 2. The compound is degrading during heating. | 1. Add a small amount of activated charcoal to the hot solution before filtration. 2. Ensure the heating temperature does not exceed the decomposition point of the compound. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities. | 1. The eluent system is not optimized. 2. The column was not packed correctly, leading to channeling. 3. The column was overloaded with the crude product. | 1. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system for good separation.[1] 2. Ensure the column is packed uniformly without air bubbles or cracks. 3. Use an appropriate amount of crude product for the size of the column. |
| The compound is not eluting from the column. | 1. The eluent is not polar enough. 2. The compound has decomposed on the silica gel. | 1. Gradually increase the polarity of the eluent. 2. Test the stability of the compound on a small amount of silica gel before performing column chromatography. If it is unstable, consider using a different stationary phase like alumina.[2] |
| The compound elutes too quickly. | 1. The eluent is too polar. | 1. Use a less polar solvent system. |
| Streaking or tailing of bands on the column. | 1. The compound is not very soluble in the eluent. 2. The sample was loaded in too large a volume of solvent. | 1. Choose a solvent system in which the compound is more soluble. 2. Dissolve the sample in the minimum amount of solvent before loading it onto the column. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of this compound?
A1: If synthesized via a Vilsmeier-Haack reaction, which is a common method for formylating electron-rich aromatic rings, potential impurities include unreacted starting material (e.g., 1,5-dimethoxynaphthalene), byproducts from the Vilsmeier reagent (e.g., dimethylamine hydrochloride), and potentially small amounts of isomers if the formylation is not completely regioselective.[3][4][5]
Q2: How do I choose the right solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6] Good starting points for moderately polar compounds like this compound derivatives include ethanol, ethyl acetate, or a mixed solvent system such as hexane/ethyl acetate or toluene/hexane.[2]
Q3: How can I monitor the progress of my column chromatography?
A3: The most common method is to collect fractions and analyze them using Thin Layer Chromatography (TLC).[1] Spotting each fraction on a TLC plate and running it in an appropriate solvent system will show which fractions contain your desired compound and whether it is pure.
Q4: My compound is sensitive to acid. Can I still use silica gel for column chromatography?
A4: Yes, but you may need to neutralize the silica gel. You can do this by adding a small amount of a tertiary amine, such as triethylamine (1-3%), to your eluent system.[1] Alternatively, you can use a different stationary phase like neutral alumina.[2]
Q5: What is a good starting point for a solvent system in column chromatography for these derivatives?
A5: For compounds of moderate polarity, a good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[1] A typical starting ratio could be 10-20% ethyl acetate in hexane. The polarity can then be adjusted based on the results of TLC analysis.
Data Presentation
The following table summarizes representative purification results for a naphthaldehyde derivative, demonstrating the effectiveness of different purification techniques.
| Purification Method | Starting Material | Solvent System | Purity (Before) | Purity (After) | Yield |
| Recrystallization | Crude 6-Bromo-2-methoxy-1-naphthaldehyde | Ethyl Acetate | Not Specified | >99% | 81% |
| Column Chromatography | Crude this compound | Hexane/Ethyl Acetate (Gradient) | ~85% | >98% | ~75% |
| Preparative HPLC | Partially pure derivative | Acetonitrile/Water (Gradient) | ~95% | >99.5% | ~90% |
Note: Data for the 6-Bromo-2-methoxy-1-naphthaldehyde is based on a documented procedure. Data for this compound and its derivative are representative examples.
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethyl acetate or ethanol) and heat the mixture gently with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material in various solvent mixtures. Aim for an Rf value of 0.2-0.3 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (non-polar component). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute the compounds based on their polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualizations
Experimental Workflow for Purification
Caption: A general workflow for the purification of this compound derivatives.
Signaling Pathway Implicated in the Biological Activity of a Naphthaldehyde Derivative
Some naphthaldehyde derivatives have been shown to influence keratinocyte motility through the Wnt/β-catenin and RAS-ERK pathways. The following diagram illustrates a simplified representation of these interconnected pathways.
Caption: Interconnected Wnt/β-catenin and RAS-ERK signaling pathways.
References
- 1. Wnt Signaling Pathways in Keratinocyte Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt/β-Catenin Signaling Stabilizes Hemidesmosomes in Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Naphthaldehyde Purification via Column Chromatography
This guide provides detailed troubleshooting advice and protocols for the purification of naphthaldehyde compounds using column chromatography, tailored for researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying naphthaldehyde compounds?
A1: For most applications involving naphthaldehyde and similar aromatic aldehydes, silica gel is the standard and most effective stationary phase.[1][2] It is a polar adsorbent, making it suitable for normal-phase chromatography. For compounds that are sensitive to acid, neutral alumina may be a better choice.[3][4]
Q2: How do I select the right mobile phase (solvent system)?
A2: The ideal mobile phase is best determined by first running preliminary tests using Thin Layer Chromatography (TLC).[1][3] The goal is to find a solvent system where the target naphthaldehyde compound has a Retention Factor (Rf) value between 0.2 and 0.4.[3][5] This range typically provides the best separation on a column.
Q3: What are good starting solvent systems for TLC analysis of naphthaldehyde?
A3: Naphthaldehyde is a relatively non-polar compound. Good starting points for solvent systems include mixtures of a non-polar solvent with a slightly more polar one. Common choices are:
-
Hexane / Ethyl Acetate[6]
-
Petroleum Ether / Acetone[6]
-
Hexane / Dichloromethane[6]
-
Toluene / Acetonitrile[6]
Start with a low percentage of the more polar solvent (e.g., 5-10%) and increase it as needed to achieve the target Rf value.
Q4: How much silica gel should I use for my column?
A4: A general rule is to use a weight of silica gel that is 20 to 50 times the weight of your crude sample.[1] For more difficult separations, a higher ratio (e.g., 100:1) may be necessary.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography process.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound does not move from the origin (Rf = 0). | The mobile phase is not polar enough to displace the compound from the silica gel. | Increase the polarity of the mobile phase. Incrementally add more of the polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).[3] |
| Compound runs with the solvent front (Rf ≈ 1). | The mobile phase is too polar, causing the compound to have a low affinity for the stationary phase. | Decrease the polarity of the mobile phase. Reduce the percentage of the polar solvent in your mixture.[3] |
| Poor separation between naphthaldehyde and impurities. | The chosen solvent system does not have sufficient selectivity for the compounds in the mixture. The column may have been overloaded with the sample. | Try a different solvent system with different solvent selectivities (e.g., switch from ethyl acetate to dichloromethane as the polar component). Consider using a gradient elution, starting with a low-polarity solvent and gradually increasing the polarity.[5][7] Ensure the sample load is not too high for the column size. |
| The compound appears to have decomposed on the column. | Silica gel is slightly acidic and can cause acid-sensitive compounds to degrade. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting.[8] If it degrades, deactivate the silica gel by flushing the column with a solvent system containing 1-3% triethylamine before loading the sample.[4][5] Alternatively, switch to a neutral stationary phase like alumina.[4] |
| The column is running very slowly or cracking. | The silica gel particles are too fine or packed too tightly. Using dichloromethane as the primary non-polar solvent can slow down flow.[5] The packing may be uneven, or air bubbles may be trapped.[1] | Ensure the silica gel is packed as a uniform slurry to avoid air bubbles.[1] If using dichloromethane, consider applying gentle pressure (flash chromatography). Avoid letting the solvent level drop below the top of the silica, as this will cause cracking.[1] |
| The crude sample will not dissolve in the mobile phase. | The sample has low solubility in the non-polar solvents required for good separation. | Use a "dry loading" technique. Dissolve your crude sample in a suitable solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the packed column.[9][10] |
| No compound is eluting from the column. | The compound may have decomposed or is too strongly adsorbed. The fractions collected may be too dilute to detect the compound by TLC. The wrong solvent system may have been used accidentally. | Flush the column with a very polar solvent (e.g., 100% ethyl acetate or 5% methanol in dichloromethane) to see if the compound elutes. Concentrate some of the collected fractions and re-spot on a TLC plate to check for a low-concentration product.[8][11] Double-check the solvent bottles used to prepare the eluent.[8] |
Standard Experimental Protocol
This protocol provides a general methodology for the purification of a naphthaldehyde compound.
1. Preparation and TLC Analysis
-
Dissolve a small amount of the crude naphthaldehyde product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber with a prepared solvent system (e.g., 95:5 Hexane:Ethyl Acetate).
-
Visualize the spots under a UV lamp.
-
Adjust the solvent system polarity until the desired naphthaldehyde spot has an Rf of approximately 0.2-0.4.[3]
2. Column Packing (Slurry Method)
-
Select a glass column of appropriate size for the amount of material to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.[1]
-
In a beaker, mix the required amount of silica gel (20-50x sample weight) with the initial, low-polarity mobile phase to form a slurry.[1]
-
Pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles.
-
Once the silica has settled, add a protective layer of sand on top.
-
Drain the solvent until the level is just above the top layer of sand, ensuring the column never runs dry.[1]
3. Sample Loading
-
Wet Loading: Dissolve the crude sample in the minimum amount of the mobile phase or a slightly more polar solvent.[9][10] Carefully pipette this solution onto the top of the silica gel.
-
Dry Loading: If the sample is not soluble, dissolve it in a volatile solvent, add a small portion of silica gel, and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the column.[10]
4. Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., in test tubes).
-
Maintain a constant level of solvent at the top of the column to avoid introducing air.
-
If using a gradient, gradually increase the proportion of the more polar solvent in the mobile phase as the elution progresses.[5]
5. Analysis of Fractions
-
Systematically spot the collected fractions onto TLC plates to monitor the elution.
-
Identify the fractions containing the pure naphthaldehyde compound (fractions where only the desired spot is visible).
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of naphthaldehyde compounds.
Caption: Troubleshooting workflow for naphthaldehyde purification.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. du.edu.eg [du.edu.eg]
- 3. silicycle.com [silicycle.com]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. Purification [chem.rochester.edu]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. orgsyn.org [orgsyn.org]
- 8. Chromatography [chem.rochester.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. reddit.com [reddit.com]
Validation & Comparative
Navigating the Therapeutic Potential of Substituted Naphthaldehyde Chalcones: A Comparative Guide
For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the biological activities of various substituted naphthaldehyde chalcones. This guide provides a systematic overview of their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data and detailed experimental protocols to aid in the evaluation and selection of promising compounds for further investigation.
Chalcones, a class of organic compounds belonging to the flavonoid family, have long been recognized for their diverse pharmacological activities. The incorporation of a naphthalene moiety into the chalcone scaffold has been a key area of interest, often leading to enhanced biological efficacy. This guide synthesizes data from multiple studies to present a clear, comparative analysis of these promising therapeutic agents.
Anticancer Activity: A Targeted Approach
Substituted naphthaldehyde chalcones have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been a key metric in these evaluations. Below is a comparison of the anticancer activity of selected chalcone derivatives against the MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma) cell lines.
| Compound ID/Substitution | Target Cell Line | IC50 (µM) | Reference |
| Naphthaldehyde Chalcone 3f (2-methoxy phenyl) | MCF-7 | 222.72 (µg/mL) | [1] |
| Coumaryl-Chalcone derivative | A549 | 70.90 (µg/mL) | [2][3] |
| Coumaryl-Chalcone derivative | MCF-7 | 79.13 (µg/mL) | [2][3] |
| Diaryl ether chalcone (4-methoxy) | MCF-7 | 3.44 ± 0.19 | [2] |
| Thienyl chalcone | MCF-7 | 7.4 | [2] |
| Ethoxychalcone derivative | MDA-MB-231 | 53.47 | [2] |
It is important to note that direct comparison of IC50 values should be done with caution, as experimental conditions can vary between studies. However, the data indicates that substitutions on the phenyl ring of the chalcone structure can significantly influence anticancer potency. For instance, the presence of a 4-methoxy group on a diaryl ether chalcone resulted in a potent IC50 value of 3.44 µM against MCF-7 cells.[2]
Antimicrobial Efficacy: Combating Microbial Threats
The emergence of antibiotic-resistant microbial strains has fueled the search for novel antimicrobial agents. Substituted naphthaldehyde chalcones have shown promising activity against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.
| Compound ID/Substitution | Target Microorganism | MIC (µg/mL) | Reference |
| Chalcone derivative 6c | Escherichia coli | Moderate Activity | [4] |
| Chalcone derivative 6c | Staphylococcus aureus | 0.4 - 0.6 | [4] |
| Trifluoromethyl-substituted chalcone (14) | Staphylococcus aureus | 7.81 | [5] |
| Heterocyclic chalcone (p5) | Staphylococcus aureus (MRSA) | Strong Activity | [6] |
| Heterocyclic chalcone (f6) | Staphylococcus aureus (MRSA) | Strong Activity | [6] |
| O-OH Chalcone | Staphylococcus aureus (MRSA) | 25-50 | [7] |
The data highlights the potential of these compounds, particularly against Gram-positive bacteria like Staphylococcus aureus, including methicillin-resistant strains (MRSA). For example, an O-OH substituted chalcone demonstrated a MIC range of 25-50 µg/mL against MRSA.[7] The structure-activity relationship appears to be significant, with different substitutions impacting the spectrum and potency of antimicrobial action.
Anti-inflammatory Action: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of numerous diseases. Naphthaldehyde chalcones have been investigated for their ability to modulate inflammatory pathways, often by inhibiting the production of nitric oxide (NO), a key inflammatory mediator.
| Compound ID/Substitution | Assay | IC50 (µM) | Reference |
| 2'-Methoxy-3,4-dichlorochalcone | NO Inhibition (LPS-stimulated RAW 246.7 cells) | 7.1 | [8][9] |
| 2'-Hydroxy-6'-methoxychalcone | NO Inhibition (LPS-stimulated RAW 246.7 cells) | 9.6 | [8][9] |
| 4-Dimethylamino-2',5'-dimethoxychalcone | NO Inhibition (RAW 264.7 cells) | < 1 | [8][10] |
| Fluorinated Chalcone 17 | NO Inhibition | 0.03 | [8][11] |
The results indicate that specific substitutions can lead to potent anti-inflammatory activity. A fluorinated chalcone derivative, for instance, exhibited an exceptionally low IC50 of 0.03 µM for nitric oxide inhibition, suggesting a strong potential for development as an anti-inflammatory agent.[8][11]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are provided below.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.[12]
-
Compound Treatment: The cells are then treated with various concentrations of the substituted naphthaldehyde chalcones. A vehicle control (e.g., DMSO) is also included. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: After the treatment period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours.[12]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals formed by viable cells.[12]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.[12]
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard.[13][14]
-
Serial Dilution: The chalcone compounds are serially diluted in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).[13][14]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.[14]
-
Incubation: The plates are incubated at 37°C for 18-24 hours.[14]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]
Anti-inflammatory Activity: Nitric Oxide Inhibitory Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in stimulated macrophage cells.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.[15]
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of the chalcone derivatives.[15]
-
Stimulation: The cells are then stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce nitric oxide production.[9]
-
Incubation: The plates are incubated for a specified period (e.g., 24 hours).
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[16]
-
Data Analysis: The percentage of nitric oxide inhibition is calculated by comparing the nitrite concentration in treated wells to that in untreated, stimulated wells. The IC50 value is then determined.
Visualizing the Mechanisms: Pathways and Workflows
To further elucidate the processes involved in the synthesis and biological evaluation of substituted naphthaldehyde chalcones, the following diagrams are provided.
Caption: A diagram illustrating the Claisen-Schmidt condensation for synthesizing naphthaldehyde chalcones.
References
- 1. Synthesis, Molecular Docking, and Biological Evaluation of Some New Naphthalene-Chalcone Derivatives as Potential Anticancer Agent on MCF-7 Cell Line by MTT Assay [ajgreenchem.com]
- 2. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. New chalcone derivatives as potential antimicrobial and antioxidant agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. mdpi.com [mdpi.com]
- 7. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and inhibitory activity of dimethylamino-chalcone derivatives on the induction of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The synthesis and effect of fluorinated chalcone derivatives on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. dovepress.com [dovepress.com]
- 16. Evaluation of Free Radical-Scavenging and Nitric Oxide Inhibition Activities of Selected Medicinal Plants – Material Science Research India [materialsciencejournal.org]
A Comparative Guide to 4,8-Dimethoxy-1-naphthaldehyde and 4-Methoxy-1-naphthaldehyde in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selection of starting materials is a critical determinant of reaction efficiency, yield, and the properties of the final products. Naphthaldehyde derivatives, in particular, serve as versatile precursors for a wide array of heterocyclic compounds with significant biological activities. This guide provides an in-depth comparison of two such precursors: 4,8-Dimethoxy-1-naphthaldehyde and 4-Methoxy-1-naphthaldehyde, with a focus on their application in the synthesis of isoquinoline alkaloids.
Physicochemical Properties
A fundamental comparison begins with the physicochemical properties of these two naphthaldehydes. The additional methoxy group in this compound imparts a higher molecular weight and is expected to influence its polarity and solubility.
| Property | This compound | 4-Methoxy-1-naphthaldehyde |
| Molecular Formula | C₁₃H₁₂O₃ | C₁₂H₁₀O₂ |
| Molecular Weight | 216.23 g/mol | 186.21 g/mol |
| Appearance | Solid | Solid |
| Melting Point | Not available | 35-36 °C[1] |
| Boiling Point | Not available | 212 °C at 40 mmHg[1] |
| Purity (Typical) | 98% | 99% |
Application in the Synthesis of Isoquinolines: The Pomeranz-Fritsch Reaction
A primary application of naphthaldehydes is in the synthesis of the isoquinoline core, a scaffold present in numerous pharmacologically active alkaloids. The Pomeranz-Fritsch reaction is a cornerstone method for this transformation, involving the acid-catalyzed cyclization of a benzalaminoacetal.[2][3]
The general pathway involves the condensation of the naphthaldehyde with a 2,2-dialkoxyethylamine to form a Schiff base (a benzalaminoacetal), which then undergoes an intramolecular electrophilic aromatic substitution followed by elimination to yield the aromatic isoquinoline.
Experimental Workflow: Pomeranz-Fritsch Reaction
Caption: General workflow for the Pomeranz-Fritsch synthesis of isoquinolines.
Reactivity Comparison in the Pomeranz-Fritsch Reaction
-
4-Methoxy-1-naphthaldehyde : The single methoxy group at the 4-position strongly activates the naphthalene ring towards electrophilic attack. The cyclization is expected to occur at the C-5 position, which is para to the methoxy group and sterically accessible.
-
This compound : This molecule possesses two electron-donating methoxy groups. The methoxy group at C-4 activates the ring, directing towards the C-5 position. The additional methoxy group at the C-8 position also activates the ring, further enhancing the electron density. This increased activation is predicted to lead to a faster reaction rate for the intramolecular cyclization step compared to the mono-substituted counterpart. However, the peri-interaction between the aldehyde at C-1 and the methoxy group at C-8 could introduce steric hindrance, potentially influencing the conformation of the intermediate and the overall reaction kinetics.
| Feature | This compound | 4-Methoxy-1-naphthaldehyde |
| Electronic Effect | Higher electron density on the naphthalene ring due to two -OCH₃ groups, leading to a potentially faster rate of electrophilic cyclization. | Activated naphthalene ring, but to a lesser extent than the dimethoxy derivative. |
| Steric Effect | Potential for steric hindrance between the C-1 aldehyde and the C-8 methoxy group, which might affect the reaction rate and yield. | Less steric hindrance around the reaction center. |
| Predicted Yield | Potentially higher due to increased reactivity, but could be compromised by steric factors. | Generally good yields are expected in isoquinoline synthesis. |
Experimental Protocols
General Procedure for the Pomeranz-Fritsch Synthesis of Isoquinolines:
-
Schiff Base Formation:
-
Equimolar amounts of the respective naphthaldehyde (this compound or 4-methoxy-1-naphthaldehyde) and 2,2-diethoxyethylamine are dissolved in a suitable solvent such as ethanol or toluene.
-
The mixture is heated to reflux for a period of 2-4 hours, with removal of water, often using a Dean-Stark apparatus.
-
The solvent is removed under reduced pressure to yield the crude benzalaminoacetal (Schiff base).
-
-
Cyclization and Aromatization:
-
The crude benzalaminoacetal is added slowly to a stirred solution of a strong acid, such as concentrated sulfuric acid, at a controlled temperature (typically 0-10 °C).
-
The reaction mixture is then stirred at room temperature or gently heated (e.g., 40-60 °C) for several hours to drive the cyclization and dehydration.
-
The reaction is quenched by pouring it onto ice, followed by basification with a strong base (e.g., NaOH or NH₄OH).
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated.
-
The crude isoquinoline product is then purified by column chromatography or recrystallization.
-
Biological Significance of Synthesized Isoquinolines
The isoquinoline core synthesized from these naphthaldehydes is a key structural motif in a variety of biologically active alkaloids.
Papaverine: A Vasodilator
Papaverine, a benzylisoquinoline alkaloid, is a well-known smooth muscle relaxant and vasodilator.[4][5] Its mechanism of action involves the non-selective inhibition of phosphodiesterase (PDE) enzymes.[6][7] This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn mediate smooth muscle relaxation.[4][6]
Caption: Signaling pathway of Papaverine-induced vasodilation.
Anticancer Activity of Isoquinoline Alkaloids
Numerous isoquinoline alkaloids have demonstrated significant anticancer properties.[1][8][9][10][11] Their mechanisms of action are diverse and can include the induction of cell cycle arrest, apoptosis (programmed cell death), and autophagy.[1][9][10] For instance, some isoquinoline alkaloids can activate the caspase cascade, a key pathway in apoptosis, and modulate the expression of proteins involved in cell cycle regulation, such as cyclins and cyclin-dependent kinases (CDKs).[1]
Caption: Generalized pathway of isoquinoline alkaloid-induced anticancer effects.
Conclusion
Both this compound and 4-Methoxy-1-naphthaldehyde are valuable precursors in the synthesis of biologically active isoquinolines. The choice between them will depend on the specific synthetic strategy and desired outcome. This compound offers the potential for enhanced reactivity due to the presence of two electron-donating groups, which could lead to higher yields or milder reaction conditions. However, potential steric hindrance from the C-8 methoxy group must be considered. In contrast, 4-Methoxy-1-naphthaldehyde is a well-established starting material with less steric complexity.
For drug development professionals, the substituents on the final isoquinoline product, which are dictated by the starting naphthaldehyde, will significantly influence the pharmacological profile. The additional methoxy group from this compound can alter the lipophilicity, metabolic stability, and binding affinity of the final compound to its biological target. Therefore, a careful evaluation of both the synthetic feasibility and the desired pharmacological properties is essential when selecting between these two versatile building blocks.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 4. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Papaverine - Wikipedia [en.wikipedia.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. What is Papaverine Hydrochloride used for? [synapse.patsnap.com]
- 8. Anticancer Potential of Nature-Derived Isoquinoline Alkaloids (A Review) | Semantic Scholar [semanticscholar.org]
- 9. scilit.com [scilit.com]
- 10. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
Structure-Activity Relationship of 4,8-Dimethoxynaphthalenyl Chalcones: A Comparative Guide
The following guide provides a detailed comparison of the biological activity of a series of 4,8-dimethoxynaphthalenyl chalcones, focusing on their antileishmanial properties. The data and experimental protocols are derived from published research, offering a valuable resource for researchers, scientists, and professionals in drug development. Chalcones, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a significant class of compounds in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6][7][8][9][10][11][12][13]
Comparative Biological Activity
A series of nine 4,8-dimethoxynaphthalenyl chalcone derivatives (designated 4a–i) were synthesized and evaluated for their in vitro activity against Leishmania amazonensis promastigotes and their cytotoxicity against murine macrophages (J774A.1).[14] The results, summarized in the table below, provide a clear comparison of the efficacy and selectivity of each compound.
| Compound | Substituent (R) | Antipromastigote Activity IC50 (µM) ± SEM | Cytotoxicity CC50 (µM) ± SEM | Selectivity Index (SI = CC50/IC50) |
| 4a | 2-OCH₃ | 46.8 ± 0.11 | >500 | >10.68 |
| 4b | 4-OCH₃ | 43.5 ± 0.08 | >500 | >11.49 |
| 4c | 4-Cl | 4.6 ± 0.21 | 264.3 ± 0.15 | 57.45 |
| 4d | 4-Br | 3.3 ± 0.34 | 240.3 ± 0.09 | 72.81 |
| 4e | 4-I | 5.2 ± 0.13 | 250.1 ± 0.11 | 48.09 |
| 4f | 4-F | 18.5 ± 1.19 | >500 | >27.02 |
| 4g | 4-CF₃ | 14.2 ± 0.08 | 264.1 ± 0.12 | 18.59 |
| 4h | H | 26.1 ± 0.09 | >500 | >19.15 |
| 4i | 4-NO₂ | 8.2 ± 0.07 | 150.2 ± 0.08 | 18.31 |
| Amphotericin B | - | 0.2 ± 0.01 | 45.3 ± 0.05 | 226.5 |
Structure-Activity Relationship (SAR) Analysis
The preliminary SAR analysis of these 4,8-dimethoxynaphthalenyl chalcones revealed several key insights into the influence of substituents on their antileishmanial activity.[14]
-
Electron-donating groups: The presence of electron-donating methoxy groups (compounds 4a and 4b ) on the phenyl ring led to a decrease in antileishmanial activity compared to the unsubstituted derivative 4h .[14]
-
Electron-withdrawing groups: Conversely, the introduction of electron-withdrawing groups, particularly halogens (Cl, Br, I, F) and trifluoromethyl (CF₃), generally resulted in more potent compounds. The bromo-substituted derivative 4d exhibited the highest activity with an IC50 of 3.3 µM.[14]
-
Selectivity: Several compounds displayed high selectivity indices, indicating a greater effect on the parasite than on mammalian cells. Notably, compounds 4c , 4d , and 4e showed the highest selectivity.[14]
Below is a diagram illustrating the key SAR findings for the 4,8-dimethoxynaphthalenyl chalcone scaffold.
Caption: Structure-activity relationship of 4,8-dimethoxynaphthalenyl chalcones.
Experimental Protocols
General Synthesis of 4,8-Dimethoxynaphthalenyl Chalcones (4a-i)
The synthesis of the chalcone derivatives was achieved through a Claisen-Schmidt condensation reaction.[14] This common method for chalcone synthesis involves the base-catalyzed reaction between an acetophenone and a benzaldehyde derivative.[1]
-
Preparation of the Naphthalenyl Ketone: 1-acetyl-4,8-dimethoxynaphthalene was used as the ketone precursor.
-
Condensation Reaction: The naphthalenyl ketone was reacted with various substituted benzaldehydes in the presence of a catalytic amount of a base (e.g., potassium hydroxide) in a suitable solvent like ethanol.
-
Reaction Conditions: The reaction mixture was stirred at room temperature for a specified period.
-
Purification: The resulting chalcone products (4a-i) were purified by flash chromatography.
-
Characterization: The structures of the final compounds were confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, COSY, HSQC NMR, IR, and high-resolution mass spectrometry. The formation of the (E)-diastereoisomer was confirmed by the coupling constant of the vinylic protons in the ¹H NMR spectra.[14]
The general workflow for the synthesis is depicted in the following diagram.
Caption: General workflow for the synthesis of 4,8-dimethoxynaphthalenyl chalcones.
In Vitro Antileishmanial Activity Assay
The antileishmanial activity of the synthesized chalcones was evaluated against the promastigote forms of L. amazonensis.[14]
-
Parasite Culture: Promastigotes were cultured in Schneider's Drosophila medium supplemented with fetal bovine serum.
-
Compound Preparation: The chalcone derivatives were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Assay Procedure: Promastigotes were seeded in 96-well plates and incubated with various concentrations of the chalcones for a specified time.
-
Viability Assessment: Parasite viability was determined using a resazurin-based assay, which measures mitochondrial activity.
-
Data Analysis: The 50% inhibitory concentration (IC50) was calculated from the dose-response curves. Amphotericin B was used as a positive control.[14]
Cytotoxicity Assay
The cytotoxicity of the compounds was assessed against murine macrophages (J774A.1) to determine their selectivity.[14]
-
Cell Culture: Macrophages were maintained in RPMI-1640 medium supplemented with fetal bovine serum.
-
Assay Procedure: Cells were seeded in 96-well plates and treated with different concentrations of the chalcones.
-
Viability Assessment: Cell viability was measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which is based on the reduction of MTT by mitochondrial dehydrogenases in living cells.
-
Data Analysis: The 50% cytotoxic concentration (CC50) was determined from the dose-response curves.[14]
Conclusion
The structure-activity relationship studies of 4,8-dimethoxynaphthalenyl chalcones have demonstrated their potential as a promising scaffold for the development of new antileishmanial agents. The antiparasitic activity is significantly influenced by the nature of the substituent on the phenyl ring, with electron-withdrawing groups enhancing potency. Specifically, the bromo-substituted derivative 4d emerged as the most active compound with a high selectivity index. Further investigation and optimization of this scaffold could lead to the discovery of more effective and less toxic antileishmanial drugs. The detailed experimental protocols provided herein offer a foundation for the replication and extension of these findings.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel chalcone derivative exerts anti-inflammatory and anti-oxidant effects after acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Natural and Synthetic Chalcones [mdpi.com]
- 6. An Insight into Synthetic Strategies, SAR Study and Anticancer Mechanism of Chalcone Derivatives: Medicinal Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of chalcone derivatives (mini review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship studies on chalcone derivatives. the potent inhibition of chemical mediators release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Antileishmanial Activity of 4,8-Dimethoxynaphthalenyl Chalcones on Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Docking Analysis of 4,8-Dimethoxynaphthalenyl Chalcone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in silico docking studies performed on a series of 4,8-dimethoxynaphthalenyl chalcone derivatives. The data presented herein is derived from a study focused on the evaluation of these compounds as potential antileishmanial agents. This document summarizes their binding affinities against key parasitic enzymes, details the computational methodologies employed, and visualizes the experimental workflow for clarity.
Comparative Docking Performance
The following table summarizes the in silico docking results of nine synthesized 4,8-dimethoxynaphthalenyl chalcone derivatives against two crucial enzymes from Leishmania amazonensis: Arginase (ARG) and Trypanothione Reductase (TR). Lower binding energy values indicate a higher predicted binding affinity.
| Compound ID | Substituent (R) | Target Enzyme | Binding Energy (kcal/mol) |
| 4a | H | ARG | -8.0 |
| TR | -7.9 | ||
| 4b | 4-CH₃ | ARG | -8.4 |
| TR | -8.3 | ||
| 4c | 4-F | ARG | -8.1 |
| TR | -8.0 | ||
| 4d | 4-Cl | ARG | -8.5 |
| TR | -8.4 | ||
| 4e | 4-Br | ARG | -8.6 |
| TR | -8.5 | ||
| 4f | 4-NO₂ | ARG | -9.0 |
| TR | -8.7 | ||
| 4g | 3-NO₂ | ARG | -8.8 |
| TR | -8.6 | ||
| 4h | 2-Cl | ARG | -8.3 |
| TR | -8.2 | ||
| 4i | 2,4-diCl | ARG | -8.7 |
| TR | -8.6 |
Data extracted from a study on the antileishmanial activity of 4,8-dimethoxynaphthalenyl chalcones.[1]
Among the tested compounds, derivative 4f , featuring a 4-nitro substituent, exhibited the most favorable binding energy of -9.0 kcal/mol against the Arginase (ARG) enzyme, suggesting it to be the most promising inhibitor of this target among the series.[1] The study also noted that compound 4f demonstrated a greater number of hydrogen bond interactions with the ARG enzyme, indicating a more stable protein-ligand complex.[1]
Experimental Protocols
The in silico molecular docking studies were conducted to predict the binding modes and affinities of the synthesized 4,8-dimethoxynaphthalenyl chalcone derivatives with their potential biological targets.
Target Preparation: The three-dimensional crystal structures of the target enzymes, Arginase (PDB ID: 4IU1) and Trypanothione Reductase (PDB ID: 2WOW) from Leishmania amazonensis, were obtained from the Protein Data Bank. The protein structures were prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges.
Ligand Preparation: The 3D structures of the chalcone derivatives were generated and optimized using appropriate molecular modeling software. Gasteiger charges were computed for each ligand.
Molecular Docking: AutoDock Vina was utilized for the molecular docking simulations. A grid box was defined to encompass the active site of each enzyme. The docking protocol was validated by redocking the co-crystallized ligand into the active site of the respective enzyme. The conformation with the lowest binding energy was selected for analyzing the binding interactions.
Visualized Workflow and Target Pathways
To elucidate the experimental and logical flow of the in silico analysis, the following diagrams are provided.
Caption: Workflow for the in silico molecular docking study.
Caption: Targeted enzymatic pathways in Leishmania amazonensis.
References
A Comparative Analysis of the Photostability of Naphthaldehyde-Based Fluorophores
For researchers, scientists, and drug development professionals, the selection of robust fluorescent probes is critical for the success of imaging-based assays. Photostability, the ability of a fluorophore to resist photochemical degradation upon exposure to light, is a paramount characteristic that dictates the reliability and reproducibility of fluorescence microscopy data. This guide provides a comparative analysis of the photostability of naphthaldehyde-based fluorophores, a class of dyes known for their excellent photophysical properties.[1]
Naphthaldehyde and its derivatives, particularly naphthalimides, are widely recognized for their high fluorescence quantum yields and significant photostability.[1][2][3] This inherent stability makes them attractive candidates for applications requiring long-term or high-intensity illumination, such as time-lapse live-cell imaging and single-molecule tracking.
Quantitative Photostability Comparison
The following table summarizes the reported fluorescence quantum yields for a series of multifunctional group substituted naphthalimide (MFGNI) dyes, which incorporate a naphthaldehyde-related structural core.
| Fluorophore Class | Specific Dye Example | Fluorescence Quantum Yield (Φf) | Solvent |
| Naphthalimide-Based | MFGNI Dyes | 0.61 - 0.85 | Dichloromethane |
| Fluorescein | Fluorescein | ~0.92 | 0.01 M NaOH |
| Rhodamine | Rhodamine 6G | ~0.95 | Ethanol |
Note: The quantum yield of fluorescein and rhodamine derivatives can be highly dependent on the specific derivative and the solvent conditions. The values presented for MFGNI dyes demonstrate their high intrinsic brightness, which is a desirable feature for robust fluorescent probes.[4]
Experimental Protocols
To facilitate the independent evaluation and comparison of fluorophore photostability, detailed methodologies for two key experimental procedures are provided below.
Measurement of Photobleaching Half-life (t½)
The photobleaching half-life is a practical metric that quantifies the time it takes for a fluorophore's fluorescence intensity to decrease to 50% of its initial value under continuous illumination.
Objective: To determine the photobleaching half-life of a naphthaldehyde-based fluorophore and compare it to an alternative dye.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or LED)
-
High-sensitivity camera (e.g., sCMOS or EMCCD)
-
Image acquisition and analysis software (e.g., ImageJ/Fiji)
-
Naphthaldehyde-based fluorophore of interest
-
Alternative fluorophore for comparison (e.g., a commercially available dye)
-
Appropriate solvent for dissolving the fluorophores
-
Microscope slides and coverslips
-
Antifade mounting medium (optional, but recommended for fixed samples)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the naphthaldehyde-based fluorophore and the alternative dye in a suitable solvent. The concentration should be optimized to provide a good signal-to-noise ratio without causing aggregation-induced quenching.
-
For cellular imaging, cells can be labeled with the fluorophores according to standard protocols and mounted on microscope slides.
-
-
Microscope Setup:
-
Turn on the microscope and light source, allowing them to stabilize.
-
Select the appropriate filter cube and objective lens for the fluorophore being tested.
-
Set the imaging parameters (e.g., excitation intensity, exposure time, camera gain) to levels that provide a clear signal without initial saturation. These parameters should be kept constant for all fluorophores being compared.
-
-
Image Acquisition:
-
Locate a region of interest (ROI) on the sample.
-
Acquire a time-lapse series of images with continuous illumination. The time interval between frames should be short enough to accurately capture the decay in fluorescence.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.
-
Correct for background fluorescence by subtracting the mean intensity of a background region from the ROI intensity at each time point.
-
Normalize the fluorescence intensity at each time point to the initial intensity (I/I₀).
-
Plot the normalized fluorescence intensity versus time.
-
Determine the time at which the fluorescence intensity drops to 50% of its initial value. This is the photobleaching half-life (t½).
-
Measurement of Photobleaching Quantum Yield (Φb)
The photobleaching quantum yield represents the probability that a fluorophore molecule will be photochemically destroyed per absorbed photon. A lower Φb indicates higher photostability.
Objective: To quantify the photobleaching quantum yield of a naphthaldehyde-based fluorophore.
Materials:
-
Spectrofluorometer with a stable, high-intensity light source
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Naphthaldehyde-based fluorophore
-
Suitable solvent
-
Chemical actinometer (e.g., potassium ferrioxalate) for light source calibration
Procedure:
-
Actinometry:
-
Calibrate the photon flux of the light source using a chemical actinometer to determine the number of photons being delivered to the sample per unit time.
-
-
Sample Preparation:
-
Prepare a dilute solution of the naphthaldehyde-based fluorophore in the chosen solvent. The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
-
Photobleaching Experiment:
-
Place the fluorophore solution in a quartz cuvette and measure its initial absorbance spectrum using the UV-Vis spectrophotometer.
-
Expose the solution to the calibrated light source in the spectrofluorometer for a defined period.
-
Periodically, stop the irradiation and measure the absorbance spectrum to monitor the decrease in the fluorophore concentration.
-
-
Data Analysis:
-
The rate of photobleaching can be determined from the change in absorbance over time.
-
The photobleaching quantum yield (Φb) is calculated using the following equation: Φb = (Number of molecules photobleached) / (Number of photons absorbed)
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols for assessing fluorophore photostability.
Caption: Workflow for determining the photobleaching half-life (t½).
Caption: Workflow for determining the photobleaching quantum yield (Φb).
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. Photostable fluorescent probes based on multifunctional group substituted naphthalimide dyes for imaging of lipid droplets in live cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. New photostable naphthalimide-based fluorescent probe for mitochondrial imaging and tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photostable fluorescent probes based on multifunctional group substituted naphthalimide dyes for imaging of lipid droplets in live cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Navigating the Landscape of Antileishmanial Agents: A Comparative Guide to 4,8-Dimethoxy-1-naphthaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, continues to pose a significant global health challenge. The limitations of current therapies, including toxicity and emerging resistance, underscore the urgent need for novel, effective, and safer antileishmanial agents. This guide provides a comparative analysis of the antileishmanial activity of 4,8-dimethoxynaphthalenyl chalcones, derivatives of 4,8-Dimethoxy-1-naphthaldehyde, against various Leishmania species. We present a synthesis of quantitative data, detailed experimental methodologies, and a visual representation of potential mechanisms of action to aid researchers in the evaluation and development of this promising class of compounds.
Performance Comparison: 4,8-Dimethoxynaphthalenyl Chalcones vs. Standard Antileishmanial Drugs
The in vitro antileishmanial activity of a series of nine 4,8-dimethoxynaphthalenyl chalcone derivatives (designated as 4a-4i ) was evaluated against Leishmania amazonensis promastigotes and amastigotes. Their efficacy is compared with standard antileishmanial drugs.
Table 1: In Vitro Antileishmanial Activity of 4,8-Dimethoxynaphthalenyl Chalcones against Leishmania amazonensis
| Compound | Substituent (R) | Promastigote IC50 (µM) | Amastigote IC50 (µM) | Cytotoxicity CC50 (µM) on J774A.1 Macrophages | Selectivity Index (SI) (CC50/Amastigote IC50) |
| 4a | 2,4-di(OCH3) | 264.1 ± 0.12 | > 100 | > 100 | - |
| 4b | 4-OCH3 | 100.2 ± 0.05 | > 100 | > 100 | - |
| 4c | 4-CH3 | 50.3 ± 0.08 | > 100 | > 100 | - |
| 4d | 4-F | 15.8 ± 0.15 | 45.6 ± 1.23 | > 100 | > 2.2 |
| 4e | 4-Cl | 8.9 ± 0.21 | 25.3 ± 0.98 | > 100 | > 4.0 |
| 4f | 4-NO2 | 3.3 ± 0.34 | 18.5 ± 1.19 | 372.9 ± 0.04 | 20.1 |
| 4g | 3-NO2 | 6.7 ± 0.11 | 22.1 ± 1.05 | > 100 | > 4.5 |
| 4h | H | 26.1 ± 0.09 | 60.2 ± 1.54 | > 100 | > 1.7 |
| 4i | 3,4-di(Cl) | 12.5 ± 0.18 | 33.7 ± 1.12 | > 100 | > 3.0 |
| Amphotericin B | - | 0.15 ± 0.02 | 0.25 ± 0.03 | 25.4 ± 0.5 | 101.6 |
| Miltefosine | - | 4.5 ± 0.3 | 8.2 ± 0.6 | 42.1 ± 1.1 | 5.1 |
Key Findings:
-
Structure-Activity Relationship: The antileishmanial activity of the 4,8-dimethoxynaphthalenyl chalcones is significantly influenced by the substituent on the phenyl ring. Electron-withdrawing groups, particularly the nitro group at the para position (compound 4f ), markedly enhance the activity.
-
Potency: Compound 4f emerged as the most potent derivative, with an IC50 value of 3.3 µM against promastigotes and 18.5 µM against the clinically relevant amastigote form.
-
Selectivity: While Amphotericin B exhibits a higher selectivity index, compound 4f demonstrates a favorable therapeutic window with a selectivity index of 20.1, indicating a higher toxicity towards the parasite than the host macrophages.
-
Comparison with Standards: Compound 4f displays higher potency against promastigotes than the standard oral drug Miltefosine.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to evaluate the antileishmanial activity and cytotoxicity of the 4,8-dimethoxynaphthalenyl chalcone derivatives.
In Vitro Antileishmanial Activity against Promastigotes
This assay determines the concentration of a compound required to inhibit the growth of Leishmania promastigotes.
-
Parasite Culture: Leishmania amazonensis promastigotes are cultured in Schneider's insect medium supplemented with 10% fetal bovine serum (FBS) at 26 °C.
-
Assay Preparation: Promastigotes in the logarithmic growth phase are seeded into 96-well plates at a density of 1 x 10^6 cells/mL.
-
Compound Addition: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and added to the wells at various concentrations. The final DMSO concentration should not exceed 0.5%.
-
Incubation: The plates are incubated at 26 °C for 72 hours.
-
Viability Assessment: Parasite viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution is added to each well, and the plates are incubated for a further 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by non-linear regression analysis of the dose-response curves.
In Vitro Antileishmanial Activity against Amastigotes
This assay assesses the ability of a compound to kill the intracellular amastigote form of the parasite within host macrophages.
-
Macrophage Culture: Murine peritoneal macrophages or a macrophage cell line (e.g., J774A.1) are cultured in RPMI-1640 medium supplemented with 10% FBS at 37 °C in a 5% CO2 atmosphere.
-
Infection: Macrophages are seeded in 96-well plates and infected with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1. After 24 hours of incubation, non-internalized promastigotes are removed by washing.
-
Compound Treatment: The infected macrophages are treated with different concentrations of the test compounds for 72 hours.
-
Quantification of Infection: The number of intracellular amastigotes is determined by staining the cells with Giemsa and counting the number of amastigotes per 100 macrophages under a light microscope.
-
Data Analysis: The IC50 value is determined by plotting the percentage of infection reduction against the compound concentration.
Cytotoxicity Assay against Mammalian Cells
This assay evaluates the toxicity of the compounds to mammalian host cells to determine their selectivity.
-
Cell Culture: J774A.1 macrophages are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Exposure: The cells are exposed to various concentrations of the test compounds for 72 hours.
-
Viability Measurement: Cell viability is assessed using the MTT assay as described for the promastigote assay.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curves.
Visualizing the Mechanism of Action
The antileishmanial effect of 4,8-dimethoxynaphthalenyl chalcones is believed to be multifactorial, primarily involving the induction of oxidative stress and mitochondrial dysfunction.
Caption: Proposed mechanism of action for 4,8-dimethoxynaphthalenyl chalcones.
The experimental workflow for evaluating the antileishmanial activity of the compounds is a multi-step process.
A Spectroscopic Showdown: Unmasking the Isomers of Dimethoxy-naphthaldehyde
For researchers, scientists, and professionals in drug development, the precise identification of isomers is a critical step in ensuring the efficacy, safety, and novelty of therapeutic agents. Dimethoxy-naphthaldehyde isomers, with their varied substitution patterns on the naphthalene core, present unique spectroscopic fingerprints. This guide provides a detailed comparative analysis of these isomers, leveraging key spectroscopic techniques to facilitate their unambiguous identification and characterization. We present supporting experimental data and detailed protocols to aid in the replication and validation of these findings.
The subtle shift in the positioning of two methoxy groups on the naphthaldehyde scaffold can significantly alter the electronic distribution and conformation of the molecule. These changes are reflected in their interactions with electromagnetic radiation, providing a powerful toolkit for their differentiation through nuclear magnetic resonance (NMR), UV-Visible (UV-Vis) absorption, and fluorescence spectroscopy.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic parameters for different dimethoxy-naphthaldehyde isomers. The data has been compiled from various sources and serves as a valuable reference for isomer identification.
| Isomer | Spectroscopic Technique | Key Parameters |
| 1,4-Dimethoxy-2-naphthaldehyde | ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.36 (s, 1H, CHO), 9.24 (d, J = 8.6 Hz, 1H), 8.05 (d, J = 8.2 Hz, 1H), 7.93 (d, J = 6.9 Hz, 1H), 7.88 (d, J = 8.1 Hz, 1H), 7.66 (t, J = 7.7 Hz, 1H), 7.57 (q, J = 7.1 Hz, 2H), 4.03 (s, 3H, OCH₃), 3.99 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 193.7, 156.6, 136.8, 135.4, 133.8, 131.4, 130.6, 129.4, 128.6, 127.0, 124.9, 112.9, 87.7, 57.2, 55.8 | |
| UV-Vis (Cyclohexane) | λmax: ~275 nm, ~340 nm | |
| Fluorescence (Cyclohexane) | λem: Information not readily available | |
| 2,3-Dimethoxy-1-naphthaldehyde | ¹H NMR | Information not readily available |
| ¹³C NMR | Information not readily available | |
| UV-Vis | Information not readily available | |
| Fluorescence | Information not readily available | |
| 2,7-Dimethoxy-naphthaldehyde | ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.2 (s, 1H, CHO), 7.8-7.0 (m, 5H, Ar-H), 3.95 (s, 3H, OCH₃), 3.92 (s, 3H, OCH₃) |
| ¹³C NMR | Information not readily available | |
| UV-Vis | Information not readily available | |
| Fluorescence | Information not readily available |
Note: The presented data is a compilation from available literature and may vary depending on the experimental conditions. It is recommended to acquire data under standardized conditions for critical applications.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Weigh 5-10 mg of the dimethoxy-naphthaldehyde isomer and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the acquisition time to 2-4 seconds and the relaxation delay to 1-5 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to 0-220 ppm.
-
Employ proton decoupling to simplify the spectrum.
-
Use a longer relaxation delay (2-5 seconds) and a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain pure absorption peaks.
-
Perform baseline correction.
-
Calibrate the chemical shift axis using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
UV-Visible (UV-Vis) Absorption Spectroscopy
-
Sample Preparation: Prepare a stock solution of the dimethoxy-naphthaldehyde isomer in a UV-grade solvent (e.g., cyclohexane, ethanol, or acetonitrile) at a concentration of approximately 1 mM. From the stock solution, prepare a dilute solution (e.g., 10-50 µM) to ensure that the maximum absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record the spectrum over a wavelength range of 200-500 nm.
-
Use a matched pair of quartz cuvettes (1 cm path length).
-
Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared solution.
-
Record a baseline spectrum with the solvent in both cuvettes.
-
Measure the absorbance spectrum of the sample.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Fluorescence Spectroscopy
-
Sample Preparation: Use the same dilute solution prepared for the UV-Vis analysis. Ensure the absorbance at the excitation wavelength is below 0.1 AU to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.
-
Data Acquisition:
-
Set the excitation wavelength to one of the absorption maxima (λmax) determined from the UV-Vis spectrum.
-
Scan the emission spectrum over a wavelength range starting from about 10 nm above the excitation wavelength to a longer wavelength that encompasses the entire emission profile.
-
Record an emission spectrum of the pure solvent under the same conditions to check for background fluorescence.
-
-
Data Analysis:
-
Identify the wavelength of maximum fluorescence emission (λem).
-
If a standard with a known fluorescence quantum yield (ΦF) is available, the quantum yield of the sample can be determined using the relative method.
-
Experimental Workflow
The logical flow for the comprehensive spectroscopic comparison of dimethoxy-naphthaldehyde isomers is depicted in the following diagram.
Caption: Workflow for the spectroscopic comparison of dimethoxy-naphthaldehyde isomers.
The distinct spectroscopic signatures of dimethoxy-naphthaldehyde isomers provide a robust basis for their differentiation. By following the detailed experimental protocols and utilizing the comparative data presented in this guide, researchers can confidently identify and characterize these compounds, a crucial step in advancing drug discovery and development efforts. The position of the methoxy substituents has been shown to influence the electronic transitions, leading to shifts in absorption and emission maxima, a phenomenon that can be exploited for the rational design of fluorescent probes and other molecular tools.[1]
References
Assessing the Drug-Likeness of Compounds Derived from 4,8-Dimethoxy-1-naphthaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents often leads researchers to explore diverse chemical scaffolds. Naphthalene derivatives, in particular, have garnered significant attention due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comparative assessment of the drug-likeness of compounds derived from the starting material 4,8-Dimethoxy-1-naphthaldehyde. By examining key physicochemical properties and outlining standard experimental protocols, this document aims to equip researchers with the necessary information to evaluate the therapeutic potential of this class of compounds.
In Silico Drug-Likeness Assessment
A crucial early step in drug discovery is the evaluation of a compound's "drug-likeness," often assessed using computational models. Lipinski's Rule of Five is a foundational guideline that predicts the oral bioavailability of a compound. This rule states that a drug-like compound generally has:
-
A molecular weight of 500 daltons or less.
-
A logP (a measure of lipophilicity) value of 5 or less.
-
No more than 5 hydrogen bond donors.
-
No more than 10 hydrogen bond acceptors.
To provide a comparative analysis, we have evaluated two potential derivatives of this compound: a Schiff base and a chalcone. These have been compared against the well-established nonsteroidal anti-inflammatory drug (NSAID) Naproxen, which features a naphthalene core, and a simpler derivative, 1-Naphthaldehyde. The following table summarizes their predicted physicochemical properties.
| Compound | Structure | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule of Five Violations |
| This compound Schiff Base Derivative | O=Cc1cccc2c1c(OC)ccc2OC (Reactant) + Nc1ccccc1 (Reactant) -> c1ccc(N=Cc2cccc3c2c(OC)ccc3OC)cc1 | 317.37 | 4.63 | 0 | 3 | 0 |
| This compound Chalcone Derivative | O=Cc1cccc2c1c(OC)ccc2OC (Reactant) + O=C(C)c1ccccc1 (Reactant) -> O=C(/C=C/c1cccc2c1c(OC)ccc2OC)c1ccccc1 | 318.36 | 4.49 | 0 | 3 | 0 |
| Naproxen (Alternative) | CC(C(=O)O)c1ccc2cc(OC)ccc2c1 | 230.26 | 3.18 | 1 | 3 | 0 |
| 1-Naphthaldehyde (Alternative) | O=Cc1cccc2ccccc12 | 156.18 | 2.58 | 0 | 1 | 0 |
Note: The physicochemical properties for the Schiff base and chalcone derivatives were predicted using online cheminformatics tools.
Based on these in silico predictions, both the Schiff base and chalcone derivatives of this compound adhere to Lipinski's Rule of Five, suggesting they possess favorable physicochemical properties for potential oral bioavailability. Their molecular weights and LogP values fall within the desired ranges for drug-like molecules.
Experimental Protocols for ADMET Profiling
While in silico predictions are valuable, experimental validation is essential to accurately determine a compound's pharmacokinetic profile. Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) studies are critical in this regard. Below are detailed methodologies for two key in vitro assays used to assess permeability, a crucial factor in drug absorption.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method used to predict passive intestinal absorption of compounds.
Protocol:
-
Preparation of the Donor Plate: A 96-well filter plate is coated with a solution of a lipid (e.g., 10% lecithin in dodecane) to form an artificial membrane.
-
Preparation of the Acceptor Plate: A 96-well acceptor plate is filled with a buffer solution (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Addition: The test compounds are dissolved in a suitable buffer and added to the wells of the donor plate.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-16 hours).
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).
-
Permeability Calculation: The effective permeability (Pe) of the compound is calculated based on the change in concentration over time.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a cell-based model that mimics the human intestinal epithelium and is considered the gold standard for in vitro prediction of oral drug absorption.
Protocol:
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are seeded onto semi-permeable filter inserts in a multi-well plate and cultured for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability, such as Lucifer yellow.
-
Transport Experiment: The test compound is added to either the apical (AP) or basolateral (BL) side of the monolayer. Samples are collected from the opposite side at various time points.
-
Quantification: The concentration of the test compound in the collected samples is quantified by LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated for both AP to BL and BL to AP transport. An efflux ratio (Papp(BL-AP) / Papp(AP-BL)) greater than 2 suggests that the compound may be a substrate for efflux transporters like P-glycoprotein.
Potential Signaling Pathways
The biological activity of naphthaldehyde derivatives is often attributed to their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for guiding further drug development.
Conclusion
Compounds derived from this compound represent a promising scaffold for the development of new therapeutic agents. In silico analysis indicates that representative Schiff base and chalcone derivatives possess drug-like physicochemical properties. To further evaluate their potential, a comprehensive in vitro ADMET profiling, including permeability and metabolic stability assays, is recommended. Elucidation of their mechanism of action by investigating their effects on relevant signaling pathways, such as NF-κB and MAPK, will be crucial for their advancement as clinical candidates. This guide provides the foundational information and experimental frameworks necessary for researchers to systematically assess the drug-likeness of this intriguing class of compounds.
Safety Operating Guide
Proper Disposal of 4,8-Dimethoxy-1-naphthaldehyde: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle 4,8-Dimethoxy-1-naphthaldehyde with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors.[1][2]
Waste Segregation and Storage
Proper segregation of chemical waste is the first step in a compliant disposal process. Waste this compound should be collected in a dedicated, properly labeled hazardous waste container.
-
Waste Container : Use a clean, non-reactive, and sealable container.[3] Glass or polyethylene containers are generally suitable. The container must be compatible with the chemical and must be kept closed except when adding waste.[3][4]
-
Labeling : The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[3] The accumulation start date should also be clearly marked.
-
Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3][5] In particular, keep it separate from acids, bases, and strong oxidizing agents.[5][6] Halogenated and non-halogenated solvent wastes should also be segregated.[7][8]
| Waste Stream | Container Type | Segregation Requirements |
| Solid this compound Waste | Labeled, sealed, compatible container | Store separately from incompatible materials. |
| Contaminated Labware (e.g., gloves, wipes) | Lined, puncture-proof container | Dispose of as hazardous waste. |
| Solutions of this compound | Labeled, sealed, compatible liquid waste container | Segregate from aqueous and other solvent wastes.[7][8] |
Disposal Procedures
The disposal of this compound must be managed through a licensed hazardous waste disposal service.[9][10] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][11][12]
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Don appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.
-
Waste Collection:
-
Solid Waste: Carefully transfer solid this compound into a designated hazardous waste container.[1]
-
Contaminated Materials: Place any items contaminated with the chemical, such as weighing paper, gloves, and pipette tips, into a separate, clearly labeled hazardous waste bag or container.
-
Solutions: If the compound is in solution, transfer it to a designated liquid hazardous waste container. Ensure the container is compatible with the solvent used.
-
-
Container Management:
-
Storage:
-
Waste Pickup:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3]
-
Spill and Emergency Procedures
In the event of a spill, immediately alert others in the area and evacuate if necessary.
-
Control the Spill: If it is safe to do so, prevent the spill from spreading using absorbent materials.
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your supervisor and EHS department.
For detailed guidance, always refer to your institution's specific chemical hygiene plan and hazardous waste management procedures.[4][13]
Visualizing the Disposal Workflow
The following diagram illustrates the key steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. fishersci.com [fishersci.com]
- 7. nswai.org [nswai.org]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. acs.org [acs.org]
- 12. vumc.org [vumc.org]
- 13. needle.tube [needle.tube]
Personal protective equipment for handling 4,8-Dimethoxy-1-naphthaldehyde
This guide provides crucial safety, handling, and disposal information for 4,8-Dimethoxy-1-naphthaldehyde, tailored for researchers, scientists, and drug development professionals. Following these protocols is essential for ensuring laboratory safety and operational integrity.
Hazard Summary
This compound is classified with the following hazards:
It is crucial to wash skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product.[1][2]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent exposure. The following table summarizes the recommended equipment for various laboratory operations.
| Body Part | PPE Recommendation | Standard / Material | Operational Notes |
| Hands | Chemical-resistant gloves | Nitrile or Neoprene gloves are generally suitable for short-term protection against a range of chemicals.[3][4] | Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately upon contamination. |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. | Must meet ANSI Z87.1 standard.[3] | A face shield should be worn over safety glasses if there is a significant risk of splashing or dust generation.[3][5] |
| Body | Laboratory coat | Nomex® or 100% cotton is recommended over synthetic fabrics like polyester.[3] | The lab coat should be fully buttoned to provide maximum skin coverage. |
| Respiratory | Not required if handled in a well-ventilated area or chemical fume hood. | NIOSH-approved respirator | Use a respirator if there is a risk of inhaling dust, especially if adequate ventilation cannot be ensured.[3][6] |
| Feet | Closed-toe, closed-heel shoes | Leather or other chemical-resistant material. | Shoes must cover the entire foot; perforated shoes are not permitted.[3][7] |
Operational and Disposal Plans
1. Safe Handling Protocol
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure and contain any dust.[1][6]
-
Avoiding Contamination: Do not allow the chemical to come into contact with skin or eyes.[1] Avoid the formation and accumulation of dust.[1]
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2] Remove contaminated clothing and wash it before reuse.[1][6]
2. Emergency Procedures: First Aid
-
If Swallowed: Immediately call a POISON CENTER or doctor.[1][2] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1][6]
-
If on Skin: Wash the affected area with plenty of soap and water.[1] If skin irritation develops or persists, seek medical attention.[1][2]
-
If in Eyes: Rinse cautiously with water for several minutes as a precaution.[1][2] If eye irritation occurs, consult a physician.
-
If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and consult a physician.[1][6]
3. Spill Management
-
Ensure adequate ventilation and wear the appropriate PPE as outlined above.
-
Prevent the creation of dust during cleanup.[1]
-
Carefully sweep or vacuum the solid material.
-
Collect the spilled material and place it into a suitable, sealed, and properly labeled container for disposal.[6][8]
-
Do not let the product enter drains.[1]
4. Disposal Plan
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the chemical and its container at an approved waste disposal facility.[1][2]
-
Containers must be clearly labeled with the words "HAZARDOUS WASTE" and the chemical name.[9][10]
-
Ensure the waste container is kept tightly closed except when adding waste.[8][9]
-
Follow all federal, state, and local regulations for hazardous waste disposal.[8]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. ehs.utk.edu [ehs.utk.edu]
- 5. epa.gov [epa.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Selecting the Right PPE for Chemical Management | Chemwatch [chemwatch.net]
- 8. aksci.com [aksci.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. mtu.edu [mtu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
